Epertinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWJPQQXBPWOOA-PLXRJBJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Epertinib Hydrochloride: A Deep Dive into its Mechanism of Action in HER2+ Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib (B607340) (S-222611), as epertinib hydrochloride, is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1] It selectively targets multiple members of the human epidermal growth factor receptor (HER) family, demonstrating significant antitumor activity in preclinical and clinical settings, particularly in HER2-positive (HER2+) cancers.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of epertinib in HER2+ cells, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core biological pathways and processes involved.
Core Mechanism of Action
Epertinib exerts its therapeutic effect by acting as a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and HER2.[2][4] It also demonstrates potent activity against HER4.[1][3][5][6] As a tyrosine kinase inhibitor, epertinib competes with adenosine (B11128) triphosphate (ATP) for the binding site within the catalytic domain of these receptors. This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptors, which are critical initiating steps for downstream signaling.[7][8]
In HER2+ cancer cells, which are characterized by the overexpression of the HER2 receptor, this mechanism is particularly effective.[9] HER2 overexpression leads to the formation of HER2-HER2 homodimers and HER2-containing heterodimers (e.g., with HER3), resulting in constitutive activation of intracellular signaling pathways that drive cell proliferation, survival, and invasion.[10][11][12] Epertinib directly counteracts this by blocking the kinase activity of HER2, thereby inhibiting these oncogenic signals.[1][3]
Inhibition of Downstream Signaling Pathways
By preventing HER2 phosphorylation, epertinib effectively abrogates the activation of two major downstream signaling cascades crucial for tumor growth and survival:[12][13][14]
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation in HER2+ cancers is a key driver of tumorigenesis.
-
The Ras/Raf/MEK/MAPK Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.
The blockade of these pathways by epertinib ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[7]
Quantitative Data Summary
The potency and efficacy of epertinib have been quantified in numerous preclinical and clinical studies. The following tables summarize these key findings.
Table 1: In Vitro Enzymatic Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of epertinib against the tyrosine kinase activity of key HER family members.
| Target | IC50 (nM) |
| EGFR | 1.48[1] |
| HER2 | 7.15[1] |
| HER4 | 2.49[1] |
Table 2: Inhibition of Receptor Phosphorylation in Cells
This table shows the IC50 values for the inhibition of HER2 and EGFR phosphorylation by epertinib in a cellular context.
| Cell Line | Target Phosphorylation | IC50 (nM) |
| NCI-N87 (Gastric Cancer) | HER2 | 1.6[1] |
| NCI-N87 (Gastric Cancer) | EGFR | 4.5[1] |
Table 3: In Vitro Antiproliferative Activity
This table details the IC50 values of epertinib concerning the inhibition of proliferation in HER2-positive cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 26.5[1] |
Epertinib (0-10 μM, 72 h) has been shown to selectively inhibit the proliferation of a range of cancer cell lines that express EGFR and/or HER2.[1]
Table 4: In Vivo Antitumor Activity
This table summarizes the in vivo efficacy of epertinib in mouse xenograft models.
| Animal Model | Cell Line | Efficacy Metric | Dosage | Result |
| Nude Mice | NCI-N87 | Tumor Growth Inhibition | 0-50 mg/kg, PO, QD | Significant, dose-dependent inhibition.[1] |
| Mammary Fat Pad | MDA-MB-361 | ED50 | 24.1 mg/kg | Potent antitumor activity.[1] |
| Mammary Fat Pad | BR2 (MDA-MB-361-luc-BR2) | ED50 | 26.5 mg/kg | Potent antitumor activity.[1] |
Table 5: Clinical Efficacy in HER2+ Cancers
This table presents the objective response rates (ORR) from clinical trials involving heavily pretreated patients with HER2-positive cancers.
| Cancer Type | Treatment Regimen | ORR (%) | Patient Population (n) | Reference |
| Breast Cancer | Epertinib Monotherapy (800 mg) | 19.0% | Heavily Pretreated | [2] |
| Upper GI Cancer | Epertinib Monotherapy (800 mg) | 20.0% | Heavily Pretreated | [2] |
| Metastatic Breast Cancer | Epertinib (600 mg) + Trastuzumab | 67% | Heavily Pretreated (N=9) | [3][5][6] |
| Metastatic Breast Cancer | Epertinib (400 mg) + Trastuzumab + Capecitabine | 56% | Heavily Pretreated (N=9) | [3][5][6] |
Experimental Protocols & Methodologies
While specific, detailed protocols are proprietary to the conducting research institutions, the methodologies employed to generate the above data can be summarized as follows.
Tyrosine Kinase Inhibition Assays (Enzymatic)
-
Objective: To determine the direct inhibitory effect of epertinib on the enzymatic activity of purified HER family kinases.
-
General Protocol:
-
Recombinant human EGFR, HER2, and HER4 kinase domains are incubated in a reaction buffer.
-
A specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added.
-
Varying concentrations of epertinib are introduced to the reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via methods like scintillation counting for radiolabeled ATP or ELISA-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of epertinib.
-
Cellular Phosphorylation Assays (Western Blot)
-
Objective: To measure the ability of epertinib to inhibit receptor phosphorylation within whole cells.
-
General Protocol:
-
HER2-overexpressing cells (e.g., NCI-N87) are cultured to sub-confluency.
-
Cells are serum-starved to reduce basal receptor activity.
-
Cells are pre-treated with various concentrations of epertinib for a specified duration.
-
Receptor activation is stimulated with a ligand (e.g., EGF for EGFR), if necessary. For overexpressed HER2, basal phosphorylation is often high.
-
Cells are lysed, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
Band intensities are quantified, and the ratio of p-HER2 to total HER2 is calculated to determine the level of inhibition. IC50 values are then derived.
-
Cell Proliferation/Viability Assays
-
Objective: To assess the impact of epertinib on the growth of cancer cell lines.
-
General Protocol:
-
Cells (e.g., MDA-MB-361) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of epertinib concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is measured.
-
Common methods include MTT assays (measuring mitochondrial reductase activity) or CellTiter-Glo® (measuring intracellular ATP levels).
-
Absorbance or luminescence is read using a plate reader.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Activity Against Brain Metastases
A significant advantage of epertinib is its ability to penetrate the central nervous system. In preclinical models of brain metastasis of HER2-positive breast cancer, epertinib demonstrated superior distribution into brain tumors compared to lapatinib.[15][16]
-
In an MDA-MB-361 breast cancer model, the concentration of epertinib in brain metastases was over 10 times higher than that of lapatinib.[16]
-
The tumor-to-normal brain concentration ratio for epertinib was approximately four times higher than for lapatinib.[16]
This CNS activity has been corroborated in clinical trials, where measurable regression of brain metastases was observed in patients treated with epertinib-containing regimens.[5][6]
Overcoming Drug Resistance
Acquired resistance to HER2-targeted therapies remains a clinical challenge.[17][18][19] Mechanisms can include the activation of parallel signaling pathways or mutations in the HER2 receptor.[18] Recent studies have also indicated that epertinib can counteract multidrug resistance by inhibiting the drug efflux functions of ABCB1 and ABCG2 transporters, which are often overexpressed in resistant cancer cells.[20] This suggests an additional pharmacological benefit of epertinib, potentially resensitizing tumors to other chemotherapeutic agents.[20]
Conclusion
This compound is a potent, reversible, oral tyrosine kinase inhibitor that effectively targets EGFR, HER2, and HER4. Its primary mechanism of action in HER2+ cells involves the direct inhibition of HER2 tyrosine kinase activity, leading to the blockade of critical downstream PI3K/Akt and MAPK signaling pathways. This action results in potent, dose-dependent antitumor activity, which has been demonstrated both in vitro and in vivo. Notably, epertinib shows significant efficacy against brain metastases, a common and challenging site of disease progression in HER2+ cancer. Its promising clinical activity, both as a monotherapy and in combination with other agents, establishes epertinib as a valuable therapeutic agent in the management of HER2-positive malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Potential Drug Synergy Through the ERBB2 Pathway in HER2+ Breast Tumors [mdpi.com]
- 13. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of heterogeneous resistance mechanisms to tyrosine kinase inhibitors from cell-free DNA. | Broad Institute [broadinstitute.org]
- 18. Resistance mechanisms to anti-HER2 therapies in HER2-positive breast cancer: Current knowledge, new research directions and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An overview of resistance to Human epidermal growth factor receptor 2 (Her2) targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Epertinib Hydrochloride: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible small molecule inhibitor targeting multiple members of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases (RTKs).[1] Dysregulation of signaling pathways driven by the HER family, particularly EGFR (HER1) and HER2, is a well-established driver of tumorigenesis and progression in various solid tumors. Epertinib was developed as a dual inhibitor of EGFR and HER2, with additional activity against HER4, positioning it as a therapeutic candidate for cancers characterized by the overexpression or aberrant activity of these receptors.[1] This technical guide provides a comprehensive overview of the target profile and selectivity of epertinib hydrochloride, incorporating available preclinical data, and outlining the key experimental methodologies used for its characterization.
Target Profile and Potency
Epertinib exhibits potent inhibitory activity against EGFR, HER2, and HER4. The in vitro half-maximal inhibitory concentrations (IC50) demonstrate its nanomolar potency against these primary targets.
Table 1: In Vitro Kinase Inhibition Profile of Epertinib
| Target | IC50 (nM) |
| EGFR (HER1) | 1.48[2] |
| HER2 | 7.15[2] |
| HER4 | 2.49[2] |
In cellular assays, epertinib effectively inhibits the phosphorylation of its target kinases, a crucial step in the activation of downstream signaling pathways.
Table 2: Cellular Phosphorylation Inhibition by Epertinib
| Cell Line | Target | IC50 (nM) |
| NCI-N87 | EGFR Phosphorylation | 4.5[2] |
| NCI-N87 | HER2 Phosphorylation | 1.6[2] |
Cellular Activity
The inhibitory activity of epertinib on its target kinases translates to potent anti-proliferative effects in cancer cell lines that are dependent on EGFR and/or HER2 signaling.
Table 3: Anti-proliferative Activity of Epertinib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Molecular Feature | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | HER2 Amplified | 8.3 ± 2.6[2] |
| BT-474 | Breast Ductal Carcinoma | HER2 Amplified | 9.9 ± 0.8[2] |
| SK-BR-3 | Breast Adenocarcinoma | HER2 Amplified | 14.0 ± 3.6[2] |
| MDA-MB-361 | Breast Carcinoma | HER2 Amplified | 26.5[2] |
| MDA-MB-453 | Breast Carcinoma | HER2 Amplified | 48.6 ± 3.1[2] |
| Calu-3 | Lung Adenocarcinoma | HER2 Amplified | 241.5 ± 29.2[2] |
In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of epertinib in inhibiting tumor growth. Notably, epertinib has shown superior potency compared to the dual EGFR/HER2 inhibitor lapatinib (B449) in these models.[1] Furthermore, studies have indicated that epertinib can penetrate the central nervous system and shows activity in brain metastasis models.[1]
Kinase Selectivity
Signaling Pathways
Epertinib exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by EGFR, HER2, and HER4. These pathways are crucial for cell proliferation, survival, and differentiation. The primary signaling axes affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
References
Preclinical Antitumor Activity of S-222611: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-222611, also known as epertinib, is an orally active, reversible tyrosine kinase inhibitor (TKI) with potent and selective activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Overexpression and constitutive activation of EGFR and HER2 are well-established drivers of tumor proliferation, metastasis, and poor prognosis in a variety of malignancies.[1] S-222611 represents a promising therapeutic agent that has demonstrated significant preclinical antitumor activity, positioning it as a potential improvement over existing therapies. This technical guide provides an in-depth overview of the preclinical data for S-222611, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental methodologies.
Mechanism of Action
S-222611 exerts its antitumor effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of both EGFR and HER2. This dual inhibition blocks the autophosphorylation and activation of these receptors, thereby interrupting downstream signaling cascades crucial for cancer cell growth, proliferation, and survival.[1] The inhibition is reversible, which may contribute to a more favorable safety profile compared to irreversible inhibitors.[1]
In Vitro Activity
Kinase Inhibition
S-222611 has demonstrated highly selective and potent inhibitory activity against EGFR and HER2 kinases. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are in the low nanomolar range. Notably, other kinases tested were not significantly inhibited by S-222611 at concentrations up to 10 µM, with the exception of HER4, indicating a high degree of selectivity.[1]
Table 1: In Vitro Kinase Inhibitory Activity of S-222611
| Kinase | IC50 (nM) |
| EGFR | 1.48 |
| HER2 | 7.15 |
| HER4 | 2.49 |
Data sourced from multiple studies.[1][3]
Cellular Activity
S-222611 has shown potent antiproliferative activity against a panel of human cancer cell lines expressing EGFR and/or HER2. The IC50 values for cell growth inhibition are consistently in the nanomolar range for sensitive cell lines. Compared to lapatinib (B449), another dual EGFR/HER2 inhibitor, S-222611 demonstrated 3 to 5-fold greater potency in inhibiting the proliferation of cancer cells.[1]
Table 2: In Vitro Antiproliferative Activity of S-222611 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/HER2 Status | S-222611 IC50 (nM) |
| NCI-N87 | Gastric | HER2-expressing | 8.3 - 10 |
| BT-474 | Breast | EGFR/HER2-expressing | 8.3 |
| SK-BR-3 | Breast | EGFR/HER2-expressing | 48.6 |
| MDA-MB-175VII | Breast | EGFR/HER2-expressing | 48.6 |
| MDA-MB-453 | Breast | EGFR/HER2-expressing | 48.6 |
| MDA-MB-361 | Breast | HER2-positive | 26.5 |
Data compiled from multiple sources.[1][4]
S-222611 also effectively suppressed the phosphorylation of EGFR and HER2 in cancer cells. In NCI-N87 cells, the IC50 values for inhibiting the phosphorylation of EGFR and HER2 were 4.5 nM and 1.6 nM, respectively.[1]
In Vivo Antitumor Activity
S-222611 has demonstrated significant, dose-dependent antitumor activity in various preclinical xenograft models.
Subcutaneous Xenograft Models
In nude mice bearing NCI-N87 human gastric cancer xenografts, daily oral administration of S-222611 resulted in significant tumor growth inhibition. The ED50 (the dose required to produce 50% of the maximum effect) for S-222611 was 10.2 mg/kg, which was approximately six times more potent than lapatinib (ED50 of 57.7 mg/kg).[1] Furthermore, S-222611 showed more potent inhibition of tumor growth across a variety of other cancer cell lines from different tumor types, including lung, colon, kidney, and epidermoid cancers, when compared to lapatinib, and in some cases, gefitinib.[5]
Table 3: In Vivo Antitumor Efficacy of S-222611 in the NCI-N87 Xenograft Model
| Treatment | Dose (mg/kg, daily) | Tumor Growth Inhibition |
| S-222611 | 6.25 - 50 | Significant, dose-dependent |
| Lapatinib | 50 - 200 | Significant |
Data from a study on NCI-N87 xenografts.[1]
Metastasis Models
S-222611 has shown excellent activity in models of bone and brain metastasis, which are common and challenging sites of disease progression.
-
Bone Metastasis: In an intrafemoral implantation model using BT-474 breast cancer cells, S-222611 at 20 mg/kg significantly inhibited tumor growth, whereas lapatinib did not show significant activity even at 100 mg/kg.[5]
-
Brain Metastasis: In an intracranial implantation model with a human breast cancer cell line, S-222611 significantly prolonged the survival of the mice at doses of 40 and 80 mg/kg. Notably, 50% of mice treated with 80 mg/kg of S-222611 were still alive at 164 days post-implantation, while all mice treated with 200 mg/kg of lapatinib had died.[5] In another intracranial model using MDA-MB-361 cells, S-222611 showed an ED50 of 21.2 mg/kg for reducing tumor volume and demonstrated superior survival-prolonging activity compared to lapatinib.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: S-222611 Mechanism of Action on the EGFR/HER2 Signaling Pathway.
References
- 1. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lapatinib, a dual inhibitor of EGFR and HER2, has synergistic effects with 5-fluorouracil on esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapatinib | Cell Signaling Technology [cellsignal.com]
Epertinib Hydrochloride: A Deep Dive into its Reversible Inhibition of EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reversible tyrosine kinase inhibitor, Epertinib hydrochloride (S-222611). It details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism: Reversible Inhibition of the ErbB Family
This compound is a potent, orally active, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) tyrosine kinases.[1][2][3] Unlike irreversible inhibitors, Epertinib does not form a covalent bond with the kinase domain. This reversible binding characteristic may contribute to a more manageable safety profile compared to irreversible inhibitors.[4] Its primary mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and differentiation.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound from various preclinical studies.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) |
| EGFR | 1.48 |
| HER2 | 7.15 |
| HER4 | 2.49 |
IC50: Half-maximal inhibitory concentration. Data sourced from multiple studies.[1][2][3]
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Target Expression | Cellular Effect Measured | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | EGFR, HER2 | EGFR Phosphorylation | 4.5 |
| NCI-N87 | Gastric Carcinoma | EGFR, HER2 | HER2 Phosphorylation | 1.6 |
| MDA-MB-361 | Breast Cancer | HER2 | Growth Inhibition | 26.5 |
| BT-474 | Breast Cancer | HER2 | Growth Inhibition | 9.9 ± 0.8 |
| SK-BR-3 | Breast Cancer | HER2 | Growth Inhibition | 14.0 ± 3.6 |
| MDA-MB-453 | Breast Cancer | HER2 | Growth Inhibition | 48.6 ± 3.1 |
| Calu-3 | Lung Adenocarcinoma | EGFR, HER2 | Growth Inhibition | 241.5 ± 29.2 |
Data compiled from various sources.[3]
Table 3: In Vivo Antitumor Activity
| Xenograft Model | Cancer Type | Dosing | Outcome |
| MDA-MB-361 | Breast Cancer | 25-100 mg/kg, orally, once daily | Significant reduction in tumor volume (ED50 = 21.2 mg/kg) |
| NCI-N87 | Gastric Carcinoma | 0-50 mg/kg, orally, once daily (10-28 days) | Dose-dependent inhibition of tumor growth |
| MDA-MB-361 (intracranial) | Brain Metastases | 50 mg/kg, orally, once daily (30 days) | Significant reduction in brain tumor volume |
ED50: Median effective dose. Data from preclinical studies.[3]
Signaling Pathways and Mechanism of Action
Epertinib exerts its therapeutic effect by inhibiting the phosphorylation of EGFR and HER2. This blockade prevents the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival.[7][8][9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of Epertinib on the enzymatic activity of purified EGFR and HER2 kinases by measuring ATP consumption. A common method is the ADP-Glo™ Kinase Assay.[12][13]
Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Kinase Reaction:
-
In a microplate well, add the Epertinib solution (or DMSO for control).
-
Add the recombinant kinase to the wells.
-
Prepare a substrate/ATP mixture in kinase buffer and add it to the wells to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each Epertinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Epertinib.[14][15][16][17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., NCI-N87, MDA-MB-361)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of Epertinib concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Western Blot Analysis of EGFR and HER2 Phosphorylation
This technique is used to detect changes in the phosphorylation status of EGFR and HER2 in response to Epertinib treatment.[4][5][18]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-EGFR, EGFR, p-HER2, HER2, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Epertinib for a specified time, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Reversible Inhibition Kinetics
The reversible nature of Epertinib's inhibition can be characterized by determining its binding kinetics. This involves assessing how the inhibition changes in response to varying substrate (ATP) concentrations.[1][19] The data can be analyzed using graphical methods, such as Lineweaver-Burk plots, to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[20][21]
References
- 1. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Epidermal Growth Factor Receptor (EGFR) Is Proteolytically Modified by the Matriptase-Prostasin Serine Protease Cascade in Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]
- 21. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Epertinib Hydrochloride: A Deep Dive into its Role in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of epertinib's mechanism of action, its impact on critical signaling pathways, and detailed methodologies for its evaluation. Epertinib selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4), key drivers in many human cancers.[1][2] Its ability to inhibit these receptors disrupts downstream signaling cascades, leading to the suppression of tumor growth and proliferation.
Core Mechanism of Action
Epertinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the intracellular kinase domain of EGFR, HER2, and HER4. This reversible inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell survival and proliferation.[1][2]
Quantitative Analysis of Epertinib Potency
The inhibitory activity of epertinib has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter of its potency.
| Target/Cell Line | IC50 (nM) | Assay Type |
| EGFR (Enzyme Assay) | 1.48 | Cell-free kinase assay |
| HER2 (Enzyme Assay) | 7.15 | Cell-free kinase assay |
| HER4 (Enzyme Assay) | 2.49 | Cell-free kinase assay |
| NCI-N87 (EGFR Phosphorylation) | 4.5 | Cell-based assay |
| NCI-N87 (HER2 Phosphorylation) | 1.6 | Cell-based assay |
| MDA-MB-361 (Cell Proliferation) | 26.5 | Cell viability assay |
This table summarizes the IC50 values of epertinib against its primary targets and in cellular contexts, demonstrating its high potency.[1][2]
Impact on Key Signaling Pathways
The inhibition of EGFR, HER2, and HER4 by epertinib profoundly affects two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. Aberrant activation of these pathways is a hallmark of many cancers, promoting uncontrolled cell growth, proliferation, survival, and metastasis.
The PI3K/AKT/mTOR Pathway
Activation of EGFR and HER2 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. PIP3 recruits and activates AKT (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The PI3K/AKT/mTOR pathway is central to cell growth, survival, and metabolism. By inhibiting the initial activation of EGFR and HER2, epertinib effectively blocks this entire cascade.
The MAPK/ERK Pathway
Upon activation, EGFR and HER2 can also recruit adaptor proteins like Grb2 and Shc, which in turn activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and finally ERK (a MAP kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate cell proliferation, differentiation, and survival. Epertinib's blockade of EGFR and HER2 effectively shuts down this pro-proliferative pathway.
Potential Impact on the JAK/STAT Pathway
While the primary downstream effects of epertinib are through the PI3K/AKT and MAPK/ERK pathways, there is evidence that EGFR and HER2 can also activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. STAT proteins, particularly STAT3, are transcription factors that, when activated, can promote cell survival and proliferation. Inhibition of EGFR/HER2 by epertinib may also lead to a reduction in STAT3 activation in some cellular contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of epertinib required to inhibit 50% of the enzymatic activity of EGFR, HER2, and HER4.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains.
-
Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Adenosine triphosphate (ATP).
-
This compound.
-
Kinase assay buffer.
-
384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with solvent only (0% inhibition) and wells without enzyme (100% inhibition).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and the substrate in the kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the respective kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The signal generated is proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal in each well using a microplate reader.
-
Data Analysis: Subtract the background signal (wells without enzyme). Normalize the data by setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of epertinib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-361).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of epertinib on the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.
Materials:
-
Cancer cell line of interest (e.g., NCI-N87).
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for phosphorylated and total EGFR, HER2, AKT, and ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with epertinib for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to normalize for protein loading.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of epertinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line known to form tumors (e.g., NCI-N87).
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer epertinib orally to the treatment group and a vehicle control to the control group, typically once daily.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group or a set number of days).
-
Data Analysis: Compare the tumor growth curves between the epertinib-treated and control groups to assess the anti-tumor efficacy.
Conclusion
This compound is a potent and selective inhibitor of EGFR, HER2, and HER4, demonstrating significant anti-tumor activity by effectively blocking the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of epertinib and other targeted therapies. A thorough understanding of its mechanism of action and its effects on cellular signaling is paramount for its successful clinical application and for the development of rational combination therapies to overcome resistance and improve patient outcomes.
References
Epertinib Hydrochloride: A Technical Guide on its Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) with high selectivity for Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4). Preclinical and clinical studies have demonstrated its significant anti-tumor activity in various cancer models, particularly those with HER2-positive status. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the investigation of Epertinib's effect on tumor growth.
Mechanism of Action
Epertinib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, which are crucial drivers of cell proliferation, survival, and differentiation in many cancers. By blocking these initial signaling events, Epertinib effectively downregulates key downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt signaling cascades. The blockade of these pathways leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Epertinib
| Target Kinase | IC50 (nM) |
| EGFR | 1.48[1][2][3] |
| HER2 | 7.15[1][2][3] |
| HER4 | 2.49[1][2][3] |
Table 2: In Vitro Cellular Activity of Epertinib
| Cell Line | Cancer Type | Target(s) | Parameter | Value (nM) |
| NCI-N87 | Gastric | EGFR/HER2 | EGFR Phosphorylation IC50 | 4.5[1] |
| NCI-N87 | Gastric | EGFR/HER2 | HER2 Phosphorylation IC50 | 1.6[1] |
| MDA-MB-361 | Breast | HER2 | Growth Inhibition IC50 | 26.5[1] |
Table 3: In Vivo Anti-Tumor Efficacy of Epertinib in Xenograft Models
| Animal Model | Cancer Type | Implantation | Epertinib Dose (mg/kg, p.o., qd) | Outcome |
| Nude Mice | Breast (MDA-MB-361) | Mammary Fat Pad | 24.1 | ED50[1] |
| Nude Mice | Breast (BR2) | Mammary Fat Pad | 26.5 | ED50[1] |
| Nude Mice | Breast (MDA-MB-361 or BR2) | Intracranial | 50 | Significant reduction in brain tumor volume[1] |
| Nude Mice | Various Cancers | Subcutaneous | 0-50 | Dose-dependent tumor growth inhibition[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies investigating Epertinib and standard laboratory procedures.
In Vitro Cell Proliferation Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Epertinib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-361, NCI-N87)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and resuspend cells in complete growth medium. Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate medium. Remove the medium from the wells and add 100 µL of the diluted Epertinib solutions. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the plates for 72 hours under the same conditions as step 1.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., WST-8) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot for EGFR/HER2 Phosphorylation
This protocol describes the detection of Epertinib's inhibitory effect on EGFR and HER2 phosphorylation in cancer cells.
Materials:
-
Cancer cell lines (e.g., NCI-N87)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells if necessary, then treat with various concentrations of Epertinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-HER2) and a loading control.
HER2-Positive Breast Cancer Orthotopic Xenograft Model
This protocol details the in vivo evaluation of Epertinib's anti-tumor activity in a mouse model.
Materials:
-
HER2-positive breast cancer cells (e.g., MDA-MB-361)
-
Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL. Anesthetize the mice and inject 100 µL of the cell suspension (5 x 106 cells) into the mammary fat pad.
-
Tumor Growth and Randomization: Monitor the mice for tumor development. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at the desired doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the treatment for a specified period (e.g., 28 days) or until the tumors in the control group reach a predetermined size. Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound is a promising tyrosine kinase inhibitor with potent and selective activity against EGFR, HER2, and HER4. The data presented in this guide highlight its significant anti-tumor effects in both in vitro and in vivo models of cancers driven by these receptors. The detailed experimental protocols provide a framework for the continued investigation and development of this compound for targeted cancer therapy.
References
Methodological & Application
Epertinib Hydrochloride In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epertinib hydrochloride is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, leading to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including cell viability, kinase activity, apoptosis, and cell cycle analysis. Additionally, it presents a framework for data analysis and visualization of the affected signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4.[1][2] Ligand binding to the extracellular domain of these receptors induces dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[4][5] These phosphorylated sites serve as docking stations for adaptor proteins and signaling molecules, activating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4] These pathways are pivotal in regulating cell proliferation, survival, and differentiation.[4][5] Epertinib, by blocking the initial phosphorylation event, effectively abrogates these downstream signals, leading to cell growth inhibition and apoptosis in cancer cells that overexpress or have mutations in these receptors.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Epertinib.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound in various in vitro assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR | 1.48 | Cell-free |
| HER2 | 7.15 | Cell-free |
| HER4 | 2.49 | Cell-free |
| EGFR Phosphorylation | 4.5 | Cell-based (NCI-N87) |
| HER2 Phosphorylation | 1.6 | Cell-based (NCI-N87) |
| Data sourced from[2][6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 8.3 ± 2.6 |
| BT-474 | Breast Ductal Carcinoma | 9.9 ± 0.8 |
| SK-BR-3 | Breast Adenocarcinoma | 14.0 ± 3.6 |
| MDA-MB-361 | Breast Carcinoma | 26.5 |
| MDA-MB-453 | Breast Carcinoma | 48.6 ± 3.1 |
| Calu-3 | Lung Adenocarcinoma | 241.5 ± 29.2 |
| Data sourced from[6][7] |
Table 3: Illustrative Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| BT-474 | Vehicle (DMSO) | - | Experimentally Determined |
| Epertinib | 10 | Experimentally Determined | |
| Epertinib | 100 | Experimentally Determined | |
| SK-BR-3 | Vehicle (DMSO) | - | Experimentally Determined |
| Epertinib | 15 | Experimentally Determined | |
| Epertinib | 150 | Experimentally Determined | |
| Note: The values in this table are for illustrative purposes and need to be determined experimentally. |
Table 4: Illustrative Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| NCI-N87 | Vehicle (DMSO) | - | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| Epertinib | 10 | Experimentally Determined | Experimentally Determined | Experimentally Determined | |
| Epertinib | 100 | Experimentally Determined | Experimentally Determined | Experimentally Determined | |
| BT-474 | Vehicle (DMSO) | - | Experimentally Determined | Experimentally Determined | Experimentally Determined |
| Epertinib | 10 | Experimentally Determined | Experimentally Determined | Experimentally Determined | |
| Epertinib | 100 | Experimentally Determined | Experimentally Determined | Experimentally Determined | |
| Note: The values in this table are for illustrative purposes and need to be determined experimentally. |
Experimental Protocols
Caption: General experimental workflow for in vitro characterization of Epertinib.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-N87, BT-474)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well sterile cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Epertinib dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared Epertinib dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is for measuring the in vitro kinase activity of EGFR and HER2 in the presence of this compound.
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration of 1%.
-
Kinase Reaction:
-
Add 1 µL of Epertinib dilution or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of enzyme solution (EGFR or HER2).
-
Add 2 µL of substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for determining its potency, mechanism of action, and cellular effects. The provided data and methodologies will aid researchers in the continued development and application of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours [pubmed.ncbi.nlm.nih.gov]
- 4. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Reactivation of Attenuated Apoptotic Pathways Leads to Elimination of Osimertinib Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Epertinib Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib hydrochloride (also known as S-22611 hydrochloride) is a potent, orally active, and reversible tyrosine kinase inhibitor with high selectivity for Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][2][3] Its inhibitory action on these key nodes in the ErbB signaling pathway makes it a compound of significant interest in oncology research, particularly for cancers characterized by the overexpression or mutation of EGFR and HER2.[4][5] Accurate and consistent preparation of stock solutions is the foundational step for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 596.48 g/mol | [1][3][6] |
| CAS Number | 2071195-74-7 | [1][6][7] |
| Solubility in DMSO | ≥100 mg/mL (≥167.65 mM) | [3][7] |
| 125 mg/mL (209.56 mM) | [2][8] | |
| IC₅₀ (EGFR) | 1.48 nM | [1][2][3] |
| IC₅₀ (HER2) | 7.15 nM | [1][2][3] |
| IC₅₀ (HER4) | 2.49 nM | [1][2][3] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (CAS: 2071195-74-7)
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Pre-dissolution Preparations :
-
Weighing the Compound :
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you would need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 596.48 g/mol = 59.65 mg
-
-
-
Dissolution :
-
Add the appropriate volume of fresh DMSO to the tube containing the weighed this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and/or sonication in an ultrasonic bath can be used to aid complete dissolution.[2]
-
-
Aliquoting and Storage :
-
Once a clear, homogenous solution is achieved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.[2]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2][3]
-
For long-term storage (up to 6-12 months), store the aliquots at -80°C.[2][3][9]
-
Always protect the stock solution from light.[6]
-
Visualized Workflow for Stock Solution Preparation
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2071195-74-7 | CAS DataBase [m.chemicalbook.com]
- 9. This compound|EGFR inhibitor & HER2 inhibitor|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Epertinib Hydrochloride in Western Blot Analysis of p-EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (B607340) hydrochloride (S-22611 hydrochloride) is a potent, orally active, reversible, and selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), as well as HER2 and HER4.[1][2][3] Its high affinity and specificity make it a valuable tool for investigating EGFR-mediated signaling pathways, which are pivotal in cellular processes such as proliferation, differentiation, and survival.[4][5][6] Dysregulation of the EGFR pathway is a well-established driver in the progression of various cancers, rendering it a key target for therapeutic development.[7][8]
Western blotting is a fundamental technique for quantifying the activation state of EGFR by specifically detecting its phosphorylated forms (p-EGFR). This document provides detailed application notes and a comprehensive protocol for utilizing epertinib hydrochloride to study the inhibition of EGFR phosphorylation via Western blot analysis.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site in the tyrosine kinase domain of EGFR, HER2, and HER4. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8] The salt form, this compound, generally offers improved water solubility and stability compared to the free base, while maintaining comparable biological activity.[1]
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound and in the Western blot analysis of p-EGFR.
Table 1: Inhibitory Activity of Epertinib
| Target | IC50 (nM) | Cell Line | Reference |
| EGFR | 1.48 | Cell-free assay | [1][2] |
| p-EGFR | 4.5 | NCI-N87 | [1][3] |
| HER2 | 7.15 | Cell-free assay | [1][2] |
| p-HER2 | 1.6 | NCI-N87 | [1][3] |
| HER4 | 2.49 | Cell-free assay | [1][2] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Dilution Range | Supplier (Example) |
| anti-p-EGFR (Tyr1068) | Rabbit | 1:1000 - 1:5000 | Merck Millipore, Cell Signaling Technology |
| anti-Total EGFR | Rabbit/Mouse | 1:1000 - 1:2000 | Cell Signaling Technology, Santa Cruz Biotechnology |
| anti-GAPDH/β-actin | Mouse/Rabbit | 1:5000 - 1:10000 | Millipore, Sigma-Aldrich |
| HRP-conjugated anti-Rabbit IgG | Goat/Donkey | 1:5000 - 1:10000 | Bio-Rad, Jackson ImmunoResearch |
| HRP-conjugated anti-Mouse IgG | Goat/Donkey | 1:5000 - 1:10000 | Bio-Rad, Jackson ImmunoResearch |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody lot and experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the Western blot analysis.
Caption: EGFR signaling pathway and the inhibitory action of Epertinib HCl.
Caption: Experimental workflow for p-EGFR Western blot analysis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line with high EGFR expression, such as the A431 human epidermoid carcinoma cell line, for robust signal detection.[9]
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.[9]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO.[2] Pre-treat cells with varying concentrations of this compound (e.g., a dose-response range from 1 nM to 100 nM is recommended based on the IC50 values) or vehicle control (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15 minutes at 37°C to induce EGFR phosphorylation.[9]
-
Reaction Termination: Immediately stop the stimulation by placing the culture dishes on ice and aspirating the medium.
II. Protein Lysate Preparation
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[9]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[9]
III. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[7]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for large proteins like EGFR (~175 kDa).[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[7]
IV. Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the p-EGFR signal to the total EGFR signal for each sample. Further normalization to a loading control (GAPDH or β-actin) can account for variations in protein loading.
-
Data Presentation: Express the results as a percentage of the p-EGFR level in the EGF-stimulated, vehicle-treated control.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and reagents. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the Optimal Concentration of Epertinib Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib hydrochloride (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] Its mechanism of action involves the inhibition of autophosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR/HER2 signaling axis is a hallmark of various malignancies, making Epertinib a promising candidate for targeted cancer therapy. This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific cell culture models.
Mechanism of Action: Inhibition of EGFR/HER2 Signaling
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its downstream substrates. The blockade of receptor phosphorylation and activation leads to the downregulation of key signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cancer cell growth and survival.
Caption: EGFR/HER2 signaling pathway and inhibition by this compound.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The optimal concentration of this compound for cell culture experiments will vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| NCI-N87 | Gastric Carcinoma | HER2 Phosphorylation | 1.6 | [1] |
| NCI-N87 | Gastric Carcinoma | EGFR Phosphorylation | 4.5 | [1] |
| MDA-MB-361 | Breast Cancer | Cell Proliferation | 26.5 | [1] |
| Enzyme Assay | - | EGFR | 1.48 | [1] |
| Enzyme Assay | - | HER2 | 7.15 | [1] |
| Enzyme Assay | - | HER4 | 2.49 | [1] |
Note: These values should serve as a starting point for determining the optimal concentration in your specific cell line. It is highly recommended to perform a dose-response curve to determine the IC50 in your experimental system. A typical concentration range to test is 0-10 µM for 72 hours.[1]
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the optimal concentration of this compound.
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of EGFR and HER2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR and HER2.
-
This compound
-
Cancer cell line with known EGFR/HER2 expression
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (based on the IC50 values determined from the viability assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-EGFR or anti-β-actin).
-
Troubleshooting
-
Low Cell Viability in Control Wells: Check for contamination, ensure proper cell seeding density, and verify the health of the cell line.
-
High Variability Between Replicates: Ensure accurate and consistent pipetting, proper mixing of reagents, and uniform cell seeding.
-
No Inhibition of Phosphorylation in Western Blot: Confirm the activity of this compound, check the antibody quality, and ensure that the cell line expresses the target receptors. The treatment time may also need to be optimized.
-
Weak or No Signal in Western Blot: Increase the amount of protein loaded, optimize antibody concentrations, and check the transfer efficiency.
Conclusion
Determining the optimal concentration of this compound is a critical first step for in vitro studies. The provided protocols for cell viability assays and western blotting offer a robust framework for establishing the effective dose range and confirming the on-target activity of the compound. By carefully following these guidelines and adapting them to your specific experimental needs, you can obtain reliable and reproducible data for your research.
References
Application Notes and Protocols for Epertinib Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Epertinib (B607340) hydrochloride (also known as S-222611), a potent and reversible tyrosine kinase inhibitor, in mouse xenograft models. Epertinib selectively targets the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1] The following protocols and data are compiled from preclinical studies to serve as a detailed resource for designing and executing in vivo efficacy studies.
Mechanism of Action and Signaling Pathway
Epertinib hydrochloride functions as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR, HER2, and HER4.[1] The binding of ligands like EGF to these receptors triggers receptor dimerization (homo- or heterodimerization), leading to autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[2][3] By inhibiting this initial phosphorylation step, epertinib effectively blocks these downstream signals, leading to antitumor activity.[1]
Data Presentation: Epertinib Potency and Efficacy
Quantitative data from preclinical evaluations of epertinib are summarized below for easy reference and comparison.
Table 1: In Vitro Potency of Epertinib
| Target | IC₅₀ (nM) | Cell Line | Assay Type |
|---|---|---|---|
| EGFR | 1.48 | N/A | Kinase Assay |
| HER4 | 2.49 | N/A | Kinase Assay |
| HER2 | 7.15 | N/A | Kinase Assay |
| p-EGFR | 4.5 | NCI-N87 | Cellular Phosphorylation |
| p-HER2 | 1.6 | NCI-N87 | Cellular Phosphorylation |
| Cell Proliferation | 26.5 | MDA-MB-361 | Cell Viability |
Data sourced from MedChemExpress.[1]
Table 2: Preclinical Efficacy of Epertinib in Mouse Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Epertinib Dosage (mg/kg) | Administration Route | Treatment Schedule | Efficacy Endpoint | Reference |
|---|---|---|---|---|---|---|---|
| MDA-MB-361 | Breast Cancer | N/A | 24.1 (ED₅₀) | Oral | Once Daily | Antitumor Activity | [1] |
| BR2 (MDA-MB-361-luc-BR2) | Breast Cancer Brain Metastasis | N/A | 26.5 (ED₅₀) | Oral | Once Daily | Antitumor Activity | [1] |
| N/A | N/A | N/A | 0-50 | Oral | Once Daily (10-28 days) | Dose-dependent tumor growth inhibition | [1] |
| N/A | Brain Tumor | N/A | 50 | Oral | Once Daily (30 days) | Significant reduction in brain tumor volume |[1] |
Experimental Protocols
The following section details standardized protocols for establishing a mouse xenograft model, preparing and administering this compound, and evaluating its antitumor efficacy.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the common procedure for creating subcutaneous tumors from cancer cell lines in immunocompromised mice.[4][5]
1. Materials
-
Cell Lines: EGFR or HER2-expressing cancer cell lines (e.g., MDA-MB-231, NCI-N87).[1][6]
-
Animals: 4-6 week old female immunodeficient mice (e.g., athymic nude, SCID, or NSG mice).[4][7]
-
Reagents: Complete cell culture medium, sterile PBS or HBSS, Trypsin-EDTA, Matrigel (optional, aids engraftment).[8][9]
-
Equipment: Sterile centrifuge tubes, syringes (1 mL), needles (27-30 gauge), digital calipers, cell counter (hemocytometer).[4]
2. Cell Preparation
-
Culture selected cancer cells in complete medium until they reach 70-90% confluency in the logarithmic growth phase.[4][5]
-
Harvest the cells by trypsinization. Neutralize the trypsin with complete medium, then transfer the cell suspension to a sterile centrifuge tube.[5]
-
Centrifuge the cells (e.g., 1500 rpm for 5 minutes) and discard the supernatant.[4][5]
-
Wash the cell pellet 2-3 times with sterile, cold PBS or HBSS to remove residual medium.[5]
-
Resuspend the final cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel.[5][8]
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability. Adjust the cell concentration to the desired density (typically 1 x 10⁶ to 1 x 10⁷ cells per injection volume).[4][9] Keep the cell suspension on ice until injection.[5]
3. Subcutaneous Injection
-
Allow mice to acclimatize for 3-5 days upon arrival.[4]
-
Anesthetize the mouse if required by institutional protocols. Shave and sterilize the injection site (typically the right flank) with 70% ethanol.[8]
-
Gently mix the cell suspension and draw the required volume (usually 100-200 µL) into a 1 mL syringe.[5][8]
-
Lift the skin at the injection site and insert the needle subcutaneously, being careful not to enter the peritoneal cavity or muscle tissue.[5][8]
-
Slowly inject the cell suspension to form a small bleb under the skin. Withdraw the needle slowly to prevent leakage.[8]
4. Tumor Growth Monitoring
-
Monitor the mice regularly for tumor formation. Palpable tumors typically form within 1-3 weeks.[4][10]
-
Once tumors are palpable (e.g., 50-100 mm³), begin measuring tumor dimensions 2-3 times per week using digital calipers.[4][7]
-
Calculate tumor volume using a standard formula, such as: Volume = (Width)² x Length / 2 .[4][7]
-
Randomize mice into treatment and control groups when tumors reach the desired average volume.[11]
Protocol 2: this compound Administration
Epertinib is an orally active compound.[1] This protocol outlines its preparation and administration via oral gavage.
1. Preparation of Dosing Solution
-
Calculate the total amount of this compound required based on the number of mice, dosage, and study duration.
-
Accurately weigh the required amount of epertinib powder.
-
Prepare a vehicle solution suitable for oral administration. Common vehicles for similar compounds include aqueous solutions of 1% hydroxypropyl methylcellulose (B11928114) or 15% hydroxypropyl-β-cyclodextrin.[12]
-
Suspend the epertinib powder in the vehicle solution to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex the mixture vigorously to ensure a homogenous suspension. Prepare fresh daily or assess stability if stored.
2. Administration by Oral Gavage
-
Gently restrain the mouse. Weigh the animal to confirm the correct dosing volume.
-
Mix the epertinib suspension well before drawing the calculated volume into a syringe fitted with a proper oral gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Administer the suspension slowly.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Efficacy Evaluation
This protocol details the measurement of treatment efficacy.
1. Data Collection
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Record all measurements meticulously for each animal.
2. Calculation of Tumor Growth Inhibition (TGI)
-
At the end of the study, calculate the mean tumor volume for both the treatment (T) and control (C) groups.
-
Determine the percentage of Tumor Growth Inhibition (% TGI) using the formula: % TGI = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100% .[7]
3. Study Endpoint
-
The study should be terminated based on pre-defined endpoint criteria, which may include:
-
At the endpoint, euthanize the mice according to approved institutional guidelines. Tumors and other tissues can be harvested for further ex vivo analysis (e.g., immunoblotting, immunohistochemistry).
Experimental Workflow Visualization
The entire experimental process, from initial cell culture to final data analysis, is outlined in the workflow diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. sites.math.duke.edu [sites.math.duke.edu]
- 12. benchchem.com [benchchem.com]
- 13. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Epertinib Hydrochloride Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib hydrochloride (also known as S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4. By inhibiting the autophosphorylation of these receptors, Epertinib effectively blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common hallmark of various cancers. This document provides detailed information on cancer cell lines sensitive to this compound, protocols for assessing its effects, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, indicating their sensitivity to the treatment. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (nM) |
| NCI-N87 | Gastric Cancer | HER2 Amplified | 4.5 (p-EGFR), 1.6 (p-HER2) |
| BT-474 | Breast Cancer | HER2 Amplified | <1000 |
| SK-BR-3 | Breast Cancer | HER2 Amplified | <1000 |
| MDA-MB-361 | Breast Cancer | HER2 Amplified | 26.5 |
| MDA-MB-453 | Breast Cancer | HER2 Amplified | <1000 |
| MDA-MB-175VII | Breast Cancer | EGFR Expressing | <1000 |
| HT115 | Colon Cancer | EGFR Expressing | <1000 |
| A-431 | Epidermoid Carcinoma | EGFR Overexpressing | <1000 |
| Calu-3 | Non-Small Cell Lung Cancer | EGFR/HER2 Expressing | >1000 |
Signaling Pathway
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on sensitive cancer cell lines.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., NCI-N87, BT-474, MDA-MB-361)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase growth.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., BT-474, NCI-N87)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., MDA-MB-361)
-
Cold 70% Ethanol (B145695)
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of EGFR and HER2 Phosphorylation
This protocol is for assessing the inhibition of EGFR and HER2 phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., NCI-N87)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time (e.g., 2 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Conclusion
These application notes provide a comprehensive guide for researchers working with this compound. The provided data on sensitive cell lines, detailed experimental protocols, and pathway diagrams will facilitate the design and execution of experiments to further elucidate the mechanism of action and therapeutic potential of this promising anti-cancer agent.
References
Application Notes and Protocols for Epertinib Hydrochloride in NCI-N87 Cell Proliferation Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Epertinib hydrochloride in NCI-N87 human gastric carcinoma cell proliferation assays. The protocols detailed below are based on established cell culture and assay methodologies.
Introduction
This compound (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor with high selectivity for Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] The NCI-N87 cell line, derived from a human gastric carcinoma, is characterized by the overexpression of HER2, making it a relevant model for studying the efficacy of HER2-targeting therapies like Epertinib.[3][4] This document outlines the mechanism of action of Epertinib, its efficacy in NCI-N87 cells, and detailed protocols for cell culture and proliferation assays.
Mechanism of Action
Epertinib exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling molecules in the EGFR and HER2 pathways. In NCI-N87 cells, Epertinib has been shown to inhibit the phosphorylation of both EGFR and HER2.[1][5] This blockade of signaling disrupts downstream pathways responsible for cell growth, proliferation, and survival, ultimately leading to an anti-proliferative effect in cancer cells that are dependent on these pathways.
Quantitative Data Summary
The inhibitory activity of this compound on NCI-N87 cells and its target kinases has been quantified through various studies. The following tables summarize the key IC50 values.
| Target Kinase | IC50 (nM) |
| EGFR | 1.48 |
| HER2 | 7.15 |
| HER4 | 2.49 |
| Data sourced from Selleck Chemicals and MedChemExpress.[1][2] |
| Cell Line | Assay Type | IC50 (nM) |
| NCI-N87 | Growth Inhibition | 8.3 ± 2.6 |
| NCI-N87 | EGFR Phosphorylation | 4.5 |
| NCI-N87 | HER2 Phosphorylation | 1.6 |
| Data sourced from MedChemExpress.[1][5] |
Experimental Protocols
NCI-N87 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the NCI-N87 human gastric carcinoma cell line.
Materials:
-
NCI-N87 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
HEPES (1M stock)
-
Sodium Pyruvate (100 mM stock)
-
Glucose
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Cell culture flasks (e.g., T-75)
-
96-well plates for proliferation assays
-
Incubator (37°C, 5% CO2, humidified atmosphere)
Complete Growth Medium Formulation:
-
RPMI-1640
-
10% Fetal Bovine Serum (FBS)
-
10 mM HEPES
-
1 mM Sodium Pyruvate
-
2.5 g/L Glucose
Procedure:
-
Thawing Cryopreserved Cells:
-
Thaw the vial of NCI-N87 cells rapidly in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[6][7]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to a new culture flask containing fresh complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate at 37°C with 5% CO2.
-
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
NCI-N87 Cell Proliferation Assay (MTT-Based)
This protocol describes a method to assess the effect of this compound on the proliferation of NCI-N87 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
NCI-N87 cells in complete growth medium
-
This compound stock solution
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest NCI-N87 cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Epertinib concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate at 37°C with 5% CO2 for 72 hours.[4]
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of solubilization solution to each well.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Epertinib inhibits EGFR and HER2 signaling pathways.
Caption: Workflow for the NCI-N87 cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Stomach Cell NCI-N87-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Epertinib Hydrochloride for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib hydrochloride is a potent, orally active, and selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] In preclinical research, oral gavage is a standard method for administering this compound to animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics. Due to its physicochemical properties, this compound requires a specific formulation to ensure accurate and consistent dosing. These application notes provide detailed protocols for the preparation of this compound formulations for oral gavage in mice, along with relevant data and diagrams to support in vivo studies.
Physicochemical Properties and Solubility
This compound is a crystalline solid. Its solubility is a critical factor in developing a suitable oral formulation. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[2]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 10 - 125 mg/mL | Sonication may be required.[1][3][4] |
| Water | 33.33 mg/mL | Sonication is required.[1] |
| Ethanol | Insoluble | |
| 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) in saline | ≥ 5 mg/mL | Forms a homogeneous suspension.[4] |
Recommended Formulations for Oral Gavage
The choice of vehicle for oral gavage depends on the desired final concentration and whether a solution or suspension is acceptable for the study. Below are recommended and tested formulations for this compound.
Table 2: In Vivo Oral Gavage Formulations for this compound
| Formulation Composition | Final Concentration | Formulation Type |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear Solution[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Example: 3.75 mg/mL | Clear Solution[4] |
| 0.5% (w/v) Sodium Carboxymethylcellulose, 0.9% (w/v) Sodium Chloride, 0.4% (w/v) Polysorbate 80 | Varies | Suspension[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (Clear Solution)
This protocol is suitable for achieving a clear solution of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or sterile water for injection (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, dose per animal, and dosing volume. Calculate the required mass of this compound and the volume of each solvent.
-
Initial Dissolution in DMSO: Weigh the precise amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO.
-
Sonication: Tightly cap the tube and place it in an ultrasonic water bath until the powder is completely dissolved, resulting in a clear solution.
-
Addition of PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous.
-
Addition of Tween-80: Add the calculated volume of Tween-80 to the mixture. Vortex again until a uniform solution is achieved.
-
Final Dilution: Add the calculated volume of saline or ddH₂O to bring the formulation to the final desired volume. Vortex thoroughly one last time.
-
Final Inspection: The final formulation should be a clear solution. It is recommended to use this formulation immediately.
Protocol 2: Preparation of this compound Suspension (Homogeneous Suspension)
This protocol is suitable for preparing a suspension of this compound, which is a common practice for poorly soluble compounds in preclinical toxicology studies.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC-Na)
-
Saline (0.9% NaCl)
-
Sterile conical tubes or glass beaker
-
Magnetic stirrer and stir bar or overhead stirrer
-
Homogenizer (optional)
Procedure:
-
Prepare the Vehicle: To prepare a 0.5% CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of saline while stirring vigorously to prevent clumping. Continue stirring until the CMC-Na is fully hydrated and the solution becomes viscous and clear.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Create a Paste: In a small mortar, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste. This step helps in the uniform dispersion of the drug particles.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring.
-
Homogenization: For a more uniform and stable suspension, the mixture can be homogenized.
-
Storage and Use: This suspension should be stored at 2-8°C and be well-mixed (e.g., by vortexing or stirring) before each administration to ensure uniform dosing. It is recommended to prepare the suspension fresh daily.
Protocol 3: Administration of this compound via Oral Gavage in Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The mouse should be held in an upright, vertical position.
-
Dose Calculation: Weigh the mouse and calculate the exact volume of the formulation to be administered based on its body weight and the target dose (e.g., in mg/kg). The typical maximum oral gavage volume for a mouse is 10 mL/kg.
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. This approximates the distance to the stomach.
-
Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without any resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-attempt.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the formulation.
-
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for in vivo oral gavage of this compound.
Caption: Simplified signaling pathway inhibited by this compound.
References
Application Notes and Protocols: Epertinib Hydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] By inhibiting the phosphorylation of these receptors, Epertinib disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[4] This mechanism of action makes Epertinib a promising candidate for targeted cancer therapy, particularly in tumors overexpressing HER2.
The combination of targeted therapies like Epertinib with traditional chemotherapy agents represents a strategic approach to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes. These application notes provide a comprehensive overview of the use of Epertinib hydrochloride in combination with chemotherapy agents, summarizing key preclinical and clinical data, and offering detailed protocols for relevant in vitro and in vivo experimental studies.
Data Presentation
Preclinical Activity of Epertinib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-N87 | Gastric Cancer | 8.3 ± 2.6 | [1] |
| BT-474 | Breast Cancer | 9.9 ± 0.8 | [1] |
| SK-BR-3 | Breast Cancer | 14.0 ± 3.6 | [1] |
| MDA-MB-361 | Breast Cancer | 26.5 | [1][2] |
| MDA-MB-453 | Breast Cancer | 48.6 ± 3.1 | [1] |
Clinical Efficacy of Epertinib in Combination Therapy
A Phase I/II clinical trial investigated the safety and efficacy of Epertinib in combination with trastuzumab, with or without chemotherapy, in patients with HER2-positive metastatic breast cancer.[5][6][7]
Table 1: Recommended Doses and Objective Response Rates (ORR) [5][6][7][8]
| Arm | Treatment Combination | Recommended Epertinib Dose | Objective Response Rate (ORR) | Number of Patients (N) |
| A | Epertinib + Trastuzumab | 600 mg | 67% | 9 |
| B | Epertinib + Trastuzumab + Vinorelbine (B1196246) | 200 mg | 0% | 5 |
| C | Epertinib + Trastuzumab + Capecitabine | 400 mg | 56% | 9 |
Table 2: Response in Patients with Prior Treatment [5][8]
| Arm | Prior Treatment | Number of Responders / Total Patients |
| A (Expansion) | T-DM1 | 4 / 6 |
| C (Expansion) | Capecitabine | 4 / 7 |
Measurable regression of brain metastases was observed in patients with CNS target lesions in both Arm A and Arm C.[5][6][8] The most frequent grade 3/4 adverse event was diarrhea, which was generally manageable.[5][6][7]
Signaling Pathways
Epertinib exerts its effect by inhibiting the HER2 signaling pathway. HER2, upon dimerization with other HER family members, activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. These pathways are critical for cell proliferation, survival, and differentiation. Chemotherapy agents, depending on their mechanism, can induce DNA damage or interfere with cellular division, leading to apoptosis. The combination of Epertinib and chemotherapy can therefore target multiple critical nodes in cancer cell survival and proliferation.
Caption: HER2 signaling pathway and points of intervention for Epertinib and chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Epertinib in combination with chemotherapy on HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SKBR3, BT474)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., Vinorelbine or the active metabolite of Capecitabine, 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Epertinib and the chemotherapy agent in culture medium.
-
Treat cells with Epertinib alone, chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for the cell viability (MTT) assay.
Western Blot Analysis of HER2 Pathway Phosphorylation
This protocol is to assess the effect of Epertinib, alone and in combination with chemotherapy, on the phosphorylation of HER2 and downstream signaling proteins.
Materials:
-
HER2-positive cancer cell lines
-
This compound and chemotherapy agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with Epertinib, chemotherapy, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels and a loading control.
Caption: Workflow for Western blot analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the in vivo efficacy of Epertinib in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HER2-positive cancer cell line (e.g., NCI-N87, BT-474)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapy agent formulated for appropriate administration (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject HER2-positive cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Epertinib alone, Chemotherapy alone, Epertinib + Chemotherapy).
-
Administer treatments according to a predetermined schedule (e.g., Epertinib daily by oral gavage, chemotherapy agent on a specific cycle).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and general health.
-
-
Endpoint:
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to monotherapies and the control.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound, in combination with chemotherapy, presents a promising therapeutic strategy for HER2-positive cancers. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of these combination therapies. Rigorous preclinical evaluation using the outlined methodologies is crucial for the successful clinical translation of novel Epertinib-based combination regimens.
References
- 1. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. The trastuzumab and vinorelbine combination: an alternative to taxane-based chemotherapy for early-stage and locally advanced her2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Epertinib Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptors (HER) family, including EGFR (HER1), HER2, and HER4.[1][2][3] Overexpression or mutation of these receptors is a significant driver in the pathogenesis of various solid tumors, making them critical targets for therapeutic intervention. Epertinib has demonstrated significant antitumor activity in preclinical models and is being investigated in clinical trials for the treatment of cancers such as HER2-positive breast cancer and upper gastrointestinal cancer.[4][5]
These application notes provide a comprehensive overview of the preclinical treatment schedules and detailed protocols for evaluating the efficacy of epertinib hydrochloride in both in vitro and in vivo research settings.
Mechanism of Action
Epertinib exerts its anticancer effects by competitively binding to the ATP-binding pocket within the intracellular kinase domain of EGFR, HER2, and HER4. This binding inhibits the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation, primarily the PI3K/Akt and MAPK/ERK pathways. The inhibition of these oncogenic signals leads to cell cycle arrest and apoptosis in cancer cells dependent on HER signaling.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| NCI-N87 | Gastric Cancer | EGFR Phosphorylation | 4.5 | [2] |
| NCI-N87 | Gastric Cancer | HER2 Phosphorylation | 1.6 | [2] |
| MDA-MB-361 | Breast Cancer | Cell Proliferation | 26.5 | [2] |
| - | - | EGFR Kinase Activity | 1.48 | [1][2][3] |
| - | - | HER2 Kinase Activity | 7.15 | [1][2][3] |
| - | - | HER4 Kinase Activity | 2.49 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Schedule | Efficacy Endpoint | Result | Reference |
| Mouse | Breast Cancer (MDA-MB-361) | Oral, once daily for 28 days | Tumor Growth Inhibition | ED50: 24.1 mg/kg | [2] |
| Mouse | Breast Cancer (MDA-MB-361-luc-BR2) | Oral, once daily for 28 days | Tumor Growth Inhibition | ED50: 26.5 mg/kg | [2] |
| Mouse | Brain Metastasis Model | Oral, 50 mg/kg, once daily for 30 days | Tumor Volume Reduction | Significant reduction | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the preclinical efficacy of this compound.
In Vitro Studies
1. Cell Proliferation Assay (MTT Assay)
This assay determines the effect of epertinib on the viability and proliferation of cancer cells.
-
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Treatment: Replace the medium with fresh medium containing various concentrations of epertinib or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
-
2. Western Blot Analysis of HER2 Phosphorylation
This protocol assesses the inhibitory effect of epertinib on HER2 signaling.
-
Materials:
-
HER2-positive cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-phospho-HER2, anti-total-HER2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
-
-
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with epertinib at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated HER2 to total HER2.
-
In Vivo Studies
1. Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor activity of epertinib.
-
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
HER2-positive cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) once daily at predetermined doses (e.g., 10-50 mg/kg). The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.
-
Conclusion
This compound is a promising HER-family inhibitor with demonstrated preclinical antitumor activity. The protocols outlined in these application notes provide a framework for the consistent and reproducible evaluation of epertinib's efficacy in both in vitro and in vivo settings. Adherence to these detailed methodologies will facilitate the generation of robust data for advancing the understanding and development of this targeted therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Epertinib Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Epertinib hydrochloride, particularly concerning the development and overcoming of drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI). It selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] By inhibiting the kinase activity of these receptors, Epertinib blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. In many cancers, these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are overactive due to mutations or overexpression of EGFR and/or HER2, leading to uncontrolled cell growth.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity to Epertinib, indicated by an increase in the half-maximal inhibitory concentration (IC50), suggests the development of acquired resistance. Potential mechanisms can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the direct targets of Epertinib, EGFR and HER2. Secondary mutations in the kinase domain of these receptors can interfere with the binding of Epertinib, reducing its inhibitory effect. While specific resistance-conferring mutations for Epertinib are not yet widely documented, mutations observed for other EGFR/HER2 inhibitors, such as T790M in EGFR, are a potential area of investigation.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on EGFR/HER2 signaling.[4][5] This can include the amplification or overexpression of other receptor tyrosine kinases like MET, or the activation of downstream signaling molecules such as PI3K/AKT or RAS/MAPK.[4][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump Epertinib out of the cancer cells.[2][7] This reduces the intracellular concentration of the drug, thereby diminishing its efficacy. Recent studies have shown that Epertinib can counteract this mechanism.[2][7]
-
Phenotypic Changes: Cancer cells may undergo a phenotypic transformation, such as the epithelial-to-mesenchymal transition (EMT), which has been linked to resistance to various EGFR inhibitors.[4]
Q3: How can I determine if my Epertinib-resistant cell line has developed resistance due to increased drug efflux via ABC transporters?
You can investigate the role of ABC transporters in Epertinib resistance through several experimental approaches:
-
Western Blot Analysis: Compare the protein expression levels of ABCB1 and ABCG2 in your resistant cell line versus the parental (sensitive) cell line. A significant increase in the expression of these transporters in the resistant line would suggest their involvement.
-
Combination Therapy with ABC Transporter Inhibitors: Treat your resistant cells with a combination of Epertinib and a known inhibitor of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143). If the combination restores sensitivity to Epertinib, it indicates that drug efflux is a key resistance mechanism.
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate for ABCB1. You can measure the intracellular accumulation of Rhodamine 123 in your sensitive and resistant cells in the presence and absence of Epertinib. If Epertinib inhibits the efflux of Rhodamine 123 in the resistant cells, it suggests that Epertinib itself can block the function of ABCB1.
Q4: No secondary mutations in EGFR or HER2 have been identified in my resistant cell line. What other bypass pathways should I investigate?
If on-target mutations are ruled out, the next step is to investigate the activation of bypass signaling pathways. Here are some key pathways to consider:
-
MET Amplification: MET receptor tyrosine kinase amplification is a common mechanism of resistance to EGFR inhibitors. You can assess MET gene amplification by fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). MET protein overexpression and phosphorylation can be examined by western blot.
-
PI3K/AKT/mTOR Pathway Activation: This is a critical survival pathway downstream of EGFR and HER2. Check for mutations in key components like PIK3CA (the catalytic subunit of PI3K) or loss of the tumor suppressor PTEN. You can also use western blotting to assess the phosphorylation status of key proteins in this pathway, such as AKT and S6 ribosomal protein, in your resistant versus sensitive cell lines. Increased phosphorylation in the resistant line would indicate pathway activation.
-
RAS/MAPK Pathway Activation: This is another major signaling pathway downstream of EGFR and HER2. Look for activating mutations in KRAS or BRAF. The phosphorylation status of ERK1/2 can also be assessed by western blot as an indicator of pathway activation.
Q5: What are some potential combination therapy strategies to overcome Epertinib resistance?
The choice of combination therapy depends on the identified resistance mechanism:
-
For ABC Transporter-Mediated Resistance: A recent study has shown that Epertinib itself can counteract multidrug resistance by inhibiting the function of ABCB1 and ABCG2 transporters.[2][7] Therefore, combining Epertinib with standard chemotherapeutic agents that are substrates of these transporters (e.g., paclitaxel, doxorubicin) could be a promising strategy to re-sensitize resistant cells.
-
For MET Amplification: If MET amplification is identified as the resistance mechanism, a combination of Epertinib with a MET inhibitor (e.g., crizotinib, capmatinib) would be a logical approach to dually block both EGFR/HER2 and MET signaling.
-
For PI3K/AKT Pathway Activation: If this pathway is constitutively active in your resistant cells, combining Epertinib with a PI3K inhibitor (e.g., alpelisib) or an AKT inhibitor could restore sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | - Maintain a consistent cell passage number for all experiments. - Ensure uniform cell seeding density. - Avoid using over-confluent or stressed cells. |
| Inhibitor Instability/Precipitation | - Prepare fresh dilutions of this compound for each experiment from a stock solution. - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. - If solubility is a concern, ensure the solvent (e.g., DMSO) concentration is kept low and consistent across all wells. |
| Assay Conditions | - Standardize incubation times for drug treatment. - Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell line. |
Issue 2: Difficulty in Generating a Stable Epertinib-Resistant Cell Line
| Potential Cause | Troubleshooting Steps |
| Drug Concentration Too High | - Start with a low concentration of Epertinib (e.g., the IC20 or IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. |
| Insufficient Treatment Duration | - The development of stable resistance can take several months. Be patient and continue the stepwise dose escalation. |
| Cell Line Heterogeneity | - Consider using a single-cell cloning approach after initial resistance is observed to establish a more homogenous resistant population. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Epertinib HCl IC50 (nM) | Fold Resistance |
| Parental NSCLC (e.g., HCC827) | - | 15 | - |
| Epertinib-Resistant NSCLC-R1 | ABCB1/ABCG2 Overexpression | 350 | 23.3 |
| Epertinib-Resistant NSCLC-R2 | MET Amplification | 450 | 30.0 |
| Epertinib-Resistant NSCLC-R3 | PIK3CA Mutation | 280 | 18.7 |
Note: These are example values for illustrative purposes. Actual values will vary depending on the cell line and specific resistance mechanism.
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
Objective: To establish a cancer cell line with acquired resistance to this compound through continuous drug exposure.
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant reduction in cell proliferation is expected.
-
Dose Escalation: Once the cells recover and resume a stable growth rate (this may take several weeks), increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 in a stepwise manner. The development of a highly resistant cell line can take 6-12 months.
-
Characterize the Resistant Phenotype: Periodically determine the IC50 of Epertinib in the treated cell population. A significant increase in the IC50 compared to the parental cell line confirms the development of resistance.
-
Establish a Stable Resistant Line: Once the desired level of resistance is achieved and the IC50 remains stable over several passages in the presence of the drug, the resistant cell line is considered established.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various stages of resistance development for future use.
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Activation
Objective: To assess the expression and phosphorylation status of key proteins in EGFR and potential bypass signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture sensitive and resistant cells to 70-80% confluency. Treat with this compound at their respective IC50 concentrations for a specified time (e.g., 6 hours). Include untreated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., EGFR, HER2, MET, AKT, ERK1/2) overnight at 4°C. Also, probe for ABCB1 and ABCG2.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in sensitive and resistant cells following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at various concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Epertinib treatment.
Visualizations
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and overcoming this compound resistance.
Caption: Activation of MET as a bypass signaling pathway to confer Epertinib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Epertinib Hydrochloride In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Epertinib hydrochloride in in vitro experiments. The focus is on understanding and minimizing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally active, and reversible tyrosine kinase inhibitor. Its primary targets are members of the ErbB family of receptors: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] It exhibits high potency against these kinases, with IC50 values in the low nanomolar range.[1][2]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects refer to the modulation of proteins other than the intended therapeutic target by a drug. For kinase inhibitors, this often means the inhibition of other kinases beyond the primary targets.[3] This is a concern because the human kinome is large, with many kinases sharing structural similarities in their ATP-binding pockets, which is where many inhibitors, including Epertinib, act.[4] Off-target effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity in clinical applications.
Q3: How can I determine the optimal in vitro concentration for this compound to minimize off-target effects?
A3: The optimal concentration should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve and use the lowest concentration that elicits the desired on-target effect (e.g., inhibition of EGFR or HER2 phosphorylation).[5] Using concentrations significantly higher than the IC50 for the primary targets increases the likelihood of engaging lower-affinity off-target kinases.[3]
Q4: I am observing unexpected cellular phenotypes (e.g., cytotoxicity, altered morphology) at concentrations that should be specific for EGFR/HER2/HER4. What could be the cause?
A4: This could be due to several factors:
-
Off-target kinase inhibition: Epertinib might be inhibiting other kinases that are critical for the specific cell type you are using.[3]
-
On-target toxicity: The phenotype might be a direct consequence of inhibiting the primary targets in your specific cellular model.
-
Compound precipitation: At higher concentrations, the compound may precipitate in the culture medium, leading to non-specific effects.[5]
-
Vehicle (e.g., DMSO) toxicity: Ensure the final concentration of the solvent is not causing cellular stress.[5]
Q5: What are the first steps to investigate if an observed effect is on-target or off-target?
A5: A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: Confirm your findings with a different inhibitor that targets the same primary kinases (EGFR/HER2/HER4). If the phenotype is consistent, it is more likely to be an on-target effect.[3]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of EGFR, HER2, or HER4. If the phenotype of the genetic knockdown mimics the effect of this compound, it supports an on-target mechanism.[3][6]
-
Perform a rescue experiment: In a cell line where the primary target has been knocked out, the off-target effects of the drug would still be observable.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity at effective concentrations | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Test a structurally different inhibitor for the same targets. If cytotoxicity persists, it may be an on-target effect.[8] |
| Compound solubility issues. | 1. Visually inspect the culture medium for any signs of precipitation. 2. Check the solubility of this compound in your specific cell culture medium. 3. Always include a vehicle control to rule out solvent-induced toxicity.[8] | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways. | 1. Use western blotting to probe for the activation of known compensatory pathways (e.g., other receptor tyrosine kinases). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[8] |
| Inhibitor instability. | 1. Check the stability of your this compound stock solution and working dilutions under your experimental conditions (e.g., in media at 37°C). Prepare fresh dilutions for each experiment.[9] | |
| Cell line variability. | 1. Ensure cell line authenticity through short tandem repeat (STR) profiling. 2. Maintain consistent cell culture conditions, including passage number and confluency.[5] | |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability of the inhibitor. | 1. While Epertinib is orally active, its permeability can vary between cell lines. If suspected, perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Presence of efflux pumps (e.g., ABCB1, ABCG2). | 1. Recent studies have shown that Epertinib can interact with ABCB1 and ABCG2 transporters.[10] Consider using cell lines with known expression levels of these transporters or co-incubating with an efflux pump inhibitor. |
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) | Reference |
| EGFR | 1.48 | [1][2] |
| HER2 | 7.15 | [1][2] |
| HER4 | 2.49 | [1][2] |
Table 2: Hypothetical Off-Target Kinase Profile of this compound (1 µM Screen)
This table is for illustrative purposes to demonstrate how off-target screening data is presented. Actual off-target data for this compound should be generated experimentally.
| Kinase | % Inhibition at 1 µM | Potential Implication |
| EGFR | 99% | On-target |
| HER2 | 98% | On-target |
| HER4 | 99% | On-target |
| SRC | 75% | Potential for effects on cell adhesion, migration, and proliferation. |
| ABL1 | 60% | May impact cell differentiation and apoptosis pathways. |
| LCK | 55% | Could influence T-cell signaling in immunological studies. |
| Other Kinases | <50% | Likely not significant at this concentration. |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Epertinib hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Epertinib hydrochloride precipitation in cell culture media.
Troubleshooting Guides
Precipitation of this compound, a potent tyrosine kinase inhibitor of EGFR, HER2, and HER4, in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound. This guide provides a systematic approach to identifying the cause of precipitation and offers solutions to resolve the issue.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution is diluted into an aqueous environment like cell culture media. The compound's low aqueous solubility is the primary cause.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in that specific medium. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols). |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock to the media can create localized high concentrations, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) complete media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution. |
| Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for this compound, a high final concentration can be toxic to cells and may not be sufficient to maintain solubility when diluted in a large volume of aqueous media. | Keep the final DMSO concentration in the cell culture medium as low as possible, typically at or below 0.5% (v/v), and ensure it is consistent across all experimental conditions. |
Issue 2: Delayed Precipitation After Incubation
Question: My this compound solution is clear after addition to the media, but I observe a precipitate after a few hours or days of incubation. What could be the reason?
Answer: Delayed precipitation can be caused by the compound's instability in the aqueous environment over time, interactions with media components, or changes in the media's properties during incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the aqueous, buffered environment of the cell culture medium. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours for long-term experiments. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), salts, and amino acids, can interact with the compound, reducing its solubility over time. | Test the solubility of this compound in your basal media with and without serum. If serum is suspected to be the cause, consider reducing the serum concentration or using a serum-free media formulation if compatible with your cell line. |
| pH and Temperature Fluctuations | Changes in the pH of the media due to cellular metabolism or temperature fluctuations when moving plates in and out of the incubator can affect the compound's solubility. | Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4). Use a heated stage on the microscope to maintain temperature during observation. |
| Media Evaporation | Evaporation of media during long-term incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification in the incubator to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Its solubility in aqueous solutions is limited. Some sources indicate it is insoluble in water and ethanol, while others suggest some solubility in water can be achieved with sonication. The hydrochloride salt form generally has better aqueous solubility and stability compared to the free base.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: Can the type of cell culture medium affect this compound precipitation?
A4: Yes, the composition of the cell culture medium (e.g., DMEM, RPMI-1640) can significantly influence the solubility of this compound.[4][5] Different media have varying concentrations of salts, amino acids, and other components that can interact with the compound. It is recommended to test the solubility in your specific medium.
Q5: Does the presence of serum in the media affect this compound's solubility?
A5: The effect of serum is complex. Serum proteins, like albumin, can bind to small molecules and either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation.[6] It is advisable to empirically determine the solubility of this compound in your media with and without serum.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol provides a method to empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Dilution Series: In your cell culture medium, prepare a series of dilutions of your this compound stock solution. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., ≤ 0.5%).
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2, 6, 24, 48 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film).
-
Microscopic Examination: Place a small drop of each dilution on a microscope slide and examine under a microscope for the presence of crystalline structures or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
-
Repeat with and without Serum: Perform this experiment with your basal medium and your complete medium (containing FBS) to understand the effect of serum on solubility.
Visualizations
Signaling Pathways
This compound is an inhibitor of the EGFR, HER2, and HER4 tyrosine kinases. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: Inhibition of EGFR and HER2 signaling pathways by this compound.
Experimental Workflow
The following diagram illustrates a systematic workflow for troubleshooting this compound precipitation in cell culture media.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Classical Media & Buffers [sigmaaldrich.com]
- 5. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Study of Interactions of an Anticancer Drug Neratinib With Bovine Serum Albumin: Spectroscopic and Molecular Docking Approach [frontiersin.org]
Technical Support Center: Optimizing Epertinib Hydrochloride Dosage for Brain Metastasis Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Epertinib hydrochloride dosage in preclinical brain metastasis models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI).[1] It selectively targets and inhibits the phosphorylation of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] By blocking these signaling pathways, Epertinib can suppress tumor cell proliferation and growth.
Q2: What is the recommended starting dosage for this compound in mouse models of brain metastasis?
A2: Based on preclinical studies, oral dosages ranging from 20 mg/kg to 100 mg/kg administered once daily have been shown to be effective in mouse models of brain metastasis.[2] A common starting point is 50 mg/kg, which has demonstrated significant antitumor activity.[1] However, the optimal dosage may vary depending on the specific brain metastasis model (cell line and mouse strain) and the experimental endpoint. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.
Q3: How should this compound be prepared for oral administration in mice?
A3: this compound is soluble in DMSO.[3][4] For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114). To prepare the formulation, this compound can be suspended in 0.5% methylcellulose for administration. Ensure the suspension is homogenous before each administration.
Q4: How does the brain penetration of Epertinib compare to other TKIs like Lapatinib?
A4: Preclinical studies have shown that Epertinib has superior penetration into brain metastases compared to Lapatinib, particularly in models of HER2-positive breast cancer.[2][5] In an MDA-MB-361 breast cancer intraventricular injection mouse model, the concentration of Epertinib in brain metastases was found to be more than 10 times higher than that of Lapatinib.[5]
Q5: What are the expected outcomes when using Epertinib in a brain metastasis model?
A5: Effective treatment with Epertinib is expected to result in a dose-dependent inhibition of tumor growth.[1] This can be monitored in vivo using methods such as bioluminescence imaging, which should show a reduction in signal intensity in treated animals compared to controls.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vivo experiments with this compound in brain metastasis models.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent number of viable cells injected. 2. Variation in the location of intracranial injection. 3. Suboptimal formulation or administration of Epertinib. | 1. Ensure accurate cell counting and viability assessment before injection. Use a consistent cell passage number. 2. Utilize a stereotactic apparatus for precise and reproducible intracranial injections. 3. Ensure the this compound suspension is homogenous before each dose. Consider precoating the gavage needle with sucrose (B13894) to reduce stress and improve administration consistency. |
| Lack of significant tumor growth inhibition despite treatment. | 1. Insufficient drug dosage or bioavailability. 2. The chosen cell line may be resistant to Epertinib. 3. The blood-brain barrier (BBB) is limiting drug exposure to the tumor. | 1. Perform a dose-escalation study to find the maximum tolerated and effective dose. Analyze plasma and brain tissue concentrations to confirm drug exposure. 2. Confirm the EGFR/HER2 status of your cell line. Test the in vitro sensitivity of the cell line to Epertinib using a cell viability assay. 3. While Epertinib has good brain penetration, consider using cell lines known to form brain metastases with a partially disrupted BBB. |
| Toxicity or significant weight loss in treated animals. | 1. The administered dose is too high. 2. Off-target effects of the drug. 3. Issues with the vehicle or formulation. | 1. Reduce the dosage or the frequency of administration. Conduct a maximum tolerated dose (MTD) study. 2. Monitor for common side effects associated with EGFR/HER2 inhibitors (e.g., skin rash, diarrhea) and adjust the dose accordingly. 3. Include a vehicle-only control group to rule out toxicity from the formulation itself. |
| Inconsistent or weak bioluminescence signal for tumor monitoring. | 1. Low luciferase expression in the cancer cell line. 2. Suboptimal substrate (luciferin) administration or timing of imaging. 3. Necrosis within the tumor. | 1. Ensure you are using a cell line with stable and high luciferase expression. 2. Optimize the luciferin (B1168401) dose and the timing of imaging after injection to capture the peak signal. 3. Correlate bioluminescence imaging with other methods like MRI or histology to assess tumor viability. |
Quantitative Data Summary
Table 1: In Vitro this compound IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-N87 | Gastric Cancer | 8.3 | [1] |
| BT-474 | Breast Cancer | 9.9 | [1] |
| SK-BR-3 | Breast Cancer | 14.0 | [1] |
| MDA-MB-361 | Breast Cancer | 26.5 | [1] |
| MDA-MB-453 | Breast Cancer | 48.6 | [1] |
| Calu-3 | Lung Cancer | 241.5 | [1] |
Table 2: Preclinical Oral Dosages of this compound in Mice
| Brain Metastasis Model | Dosage | Outcome | Reference |
| MDA-MB-361-luc-BR2/BR3 (Breast Cancer) | 50 mg/kg or 100 mg/kg (single dose) | Higher concentration in brain metastasis compared to lapatinib. | [2] |
| NCI-H1975-luc (Lung Cancer) | 50 mg/kg or 100 mg/kg (single dose) | Comparable concentration in brain metastasis to lapatinib. | [2] |
| Various xenograft models | 0-50 mg/kg (once daily for 10-28 days) | Significantly inhibited tumor growth in a dose-dependent manner. | [1] |
| Brain tumor model | 50 mg/kg (once daily for 30 days) | Significantly reduced brain tumor volume. | [1] |
Experimental Protocols
Protocol 1: Establishment of an Intracranial Brain Metastasis Model
This protocol describes the stereotactic intracranial injection of cancer cells to create a reproducible brain metastasis model.
Materials:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-361-luc-BR3, NCI-H1975-luc)
-
Immunocompromised mice (e.g., nude or SCID)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Betadine and alcohol swabs
-
Bone wax
Procedure:
-
Culture and harvest luciferase-expressing cancer cells. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep on ice.
-
Anesthetize the mouse and mount it securely in the stereotactic frame.
-
Prepare the surgical site by swabbing with Betadine and alcohol.
-
Make a small sagittal incision in the scalp to expose the skull.
-
Identify the bregma and determine the stereotactic coordinates for injection (e.g., 2 mm lateral, 1 mm anterior, and 3 mm deep from the bregma).
-
Use a small drill to create a burr hole at the injection site, being careful not to penetrate the dura.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject 2-5 µL of the cell suspension at a rate of 1 µL/minute.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle and seal the burr hole with bone wax.
-
Suture the scalp incision and monitor the mouse during recovery.
Protocol 2: In Vivo Bioluminescence Imaging for Tumor Growth Monitoring
This protocol outlines the procedure for monitoring intracranial tumor growth using bioluminescence imaging.
Materials:
-
IVIS or similar in vivo imaging system
-
D-luciferin
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).
-
Wait for the optimal time for luciferin distribution (usually 10-15 minutes post-injection).
-
Place the mouse in the imaging chamber of the IVIS system.
-
Acquire bioluminescence images. The acquisition time will vary depending on the signal intensity.
-
Use the accompanying software to quantify the bioluminescent signal (photons/second) from a defined region of interest (ROI) over the head.
-
Repeat imaging at regular intervals (e.g., weekly) to monitor tumor progression and response to treatment.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for Epertinib efficacy testing.
Caption: Troubleshooting logic for lack of Epertinib efficacy.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Video: Monitoring Tumor Metastases and Osteolytic Lesions with Bioluminescence and Micro CT Imaging [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. mayo.edu [mayo.edu]
- 5. In Vivo Follow-up of Brain Tumor Growth via Bioluminescence Imaging and Fluorescence Tomography [mdpi.com]
Technical Support Center: Management of Diarrhea in Epertinib Clinical Trials
For researchers, scientists, and drug development professionals engaged in clinical trials of Epertinib, this technical support center provides essential guidance on managing diarrhea, a common adverse event. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure patient safety and maintain trial integrity.
Troubleshooting Guide: Real-time Management of Epertinib-Induced Diarrhea
This guide provides a step-by-step approach for clinical trial site personnel to manage patients presenting with diarrhea.
Initial Assessment:
-
Grade the Severity: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of diarrhea.
-
Rule out Other Causes: Investigate other potential causes of diarrhea, such as infection (e.g., Clostridium difficile), dietary changes, or concomitant medications.
-
Evaluate Hydration Status: Assess for signs of dehydration, including thirst, dry mouth, decreased urine output, and dizziness.
Management Protocol:
| Grade | Recommended Action |
| Grade 1 | - Dietary Modification: Advise the patient to follow a BRAT (bananas, rice, applesauce, toast) diet and increase fluid intake (clear liquids).- Patient Education: Instruct the patient to monitor the frequency and consistency of stools and to report any increase in severity. |
| Grade 2 | - Anti-diarrheal Medication: Initiate treatment with loperamide (B1203769). A common regimen is 4 mg initially, followed by 2 mg every 4 hours or after each unformed stool, not to exceed 16 mg per day.[1] - Continue Dietary Modification and Hydration. |
| Grade 3 | - Intensify Loperamide Therapy: Consider increasing the frequency of loperamide administration as per institutional guidelines. - Consider Dose Interruption: Temporarily hold Epertinib treatment. - IV Fluids: Administer intravenous fluids if dehydration is present. - Hospitalization: Consider hospitalization for close monitoring and supportive care. |
| Grade 4 | - Immediate Epertinib Discontinuation: Permanently discontinue Epertinib treatment. - Hospitalization: Immediate hospitalization is required for aggressive intravenous fluid and electrolyte replacement and management of complications. |
Data Presentation: Incidence of Diarrhea in Epertinib Clinical Trials
While comprehensive dose-escalation data is not publicly available, an extended phase Ib study of Epertinib provides the following insights at the recommended daily dose.
| Dose of Epertinib | Incidence of Diarrhea (All Grades) | Grade of Diarrhea | Management |
| 800 mg once daily | Most frequent adverse event | Mostly Grade 1 and 2 | Generally manageable with loperamide[1] |
Note: Detailed incidence rates across different dose cohorts from the dose-escalation phase of Epertinib clinical trials are not available in the public domain.
Experimental Protocols
Protocol for Loperamide Administration:
-
Objective: To manage Grade 2 or higher Epertinib-induced diarrhea.
-
Materials: Loperamide 2 mg capsules/tablets.
-
Procedure:
-
Administer an initial dose of 4 mg of loperamide at the onset of Grade 2 diarrhea.
-
Administer 2 mg of loperamide every 4 hours or after each subsequent loose stool.
-
Do not exceed a total daily dose of 16 mg.
-
Continue treatment until diarrhea resolves to Grade 1 or baseline.
-
If diarrhea persists for more than 48 hours despite loperamide treatment, or if signs of dehydration occur, the patient should contact the clinical trial site immediately.
-
Mandatory Visualizations
Caption: Epertinib's dual effect on tumor and intestinal cells.
Caption: Workflow for managing Epertinib-induced diarrhea.
Caption: Decision logic for Epertinib dose modification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Epertinib-induced diarrhea?
A1: Epertinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). EGFR signaling plays a crucial role in maintaining the normal function of the intestinal lining, including the regulation of ion and water transport. Inhibition of EGFR in the gastrointestinal tract can lead to increased chloride secretion into the intestinal lumen, resulting in secretory diarrhea.
Q2: How soon after starting Epertinib can a patient expect to experience diarrhea?
A2: While specific data for Epertinib is limited, diarrhea associated with EGFR/HER2 tyrosine kinase inhibitors (TKIs) typically occurs early in the course of treatment, often within the first one to two weeks.
Q3: Are there any prophylactic measures to prevent Epertinib-induced diarrhea?
A3: While not specifically studied for Epertinib, for other TKIs with a high incidence of diarrhea, prophylactic loperamide has been used. Additionally, dose escalation at the beginning of treatment has been shown to improve tolerability for some TKIs. Researchers should adhere to the specific clinical trial protocol for Epertinib.
Q4: What dietary recommendations should be given to patients experiencing diarrhea?
A4: Patients should be advised to:
-
Increase intake of low-fiber foods (BRAT diet).
-
Avoid high-fiber, greasy, spicy, and dairy products.
-
Increase fluid intake to prevent dehydration, focusing on clear liquids.
Q5: When should a dose reduction or interruption of Epertinib be considered?
A5: A dose interruption should be considered for Grade 3 diarrhea. If the diarrhea resolves to Grade 1 or less, Epertinib may be resumed at a reduced dose, according to the clinical trial protocol. For Grade 4 diarrhea, permanent discontinuation of Epertinib is recommended.
Q6: What should be monitored in patients with Epertinib-induced diarrhea?
A6: It is crucial to monitor:
-
Frequency and severity of diarrhea.
-
Hydration status and electrolyte levels.
-
Body weight.
-
Signs of complications, such as fever or severe abdominal pain.
References
Technical Support Center: Enhancing Epertinib Hydrochloride Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Epertinib hydrochloride. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility. This compound is practically insoluble in water, which can limit its dissolution in the gastrointestinal tract, a critical step for drug absorption.[1][2] While the hydrochloride salt form is expected to have better solubility and stability than the free base, its inherent low solubility remains a significant hurdle.[3]
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
A2: Key properties are summarized in the table below. Its high molecular weight and insolubility in aqueous media at physiological pH are the main factors contributing to potential bioavailability issues.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈Cl₂FN₅O₃ | [2] |
| Molecular Weight | 596.48 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3][4] |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [1] |
| Mechanism of Action | Reversible tyrosine kinase inhibitor of EGFR, HER2, and HER4 | [1][4] |
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be explored to improve the dissolution and absorption of poorly soluble compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than its crystalline form.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[7][8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Prodrugs: Chemical modification of the Epertinib molecule to create a more soluble or permeable prodrug that converts to the active form in vivo is another potential approach.
Troubleshooting Guides
Issue 1: Low and variable drug exposure in preclinical in vivo studies.
-
Possible Cause: Poor dissolution of the this compound formulation in the gastrointestinal tract of the animal model.
-
Troubleshooting Steps:
-
Analyze the Formulation: If using a simple suspension, consider if the particle size is optimized. Ensure adequate wetting of the drug particles by including a surfactant.
-
Improve Solubilization: Consider formulating this compound in a lipid-based system or as a solid dispersion to improve its dissolution rate. A preclinical formulation example includes a solution of DMSO, PEG300, Tween 80, and water.[1]
-
Evaluate Excipient Compatibility: Ensure that the chosen excipients are compatible with this compound and do not negatively impact its stability or absorption.
-
Issue 2: Inconsistent results in in vitro dissolution studies.
-
Possible Cause: The dissolution medium may not be appropriate for a poorly soluble compound, or the formulation may not be adequately dispersed.
-
Troubleshooting Steps:
-
Optimize Dissolution Medium: Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. The addition of surfactants to the dissolution medium can also be beneficial.
-
Ensure Proper Dispersion: For solid dispersions or nanoparticle formulations, ensure that the particles are well-dispersated in the medium at the start of the experiment.
-
Control Experimental Conditions: Maintain consistent temperature, agitation speed, and pH throughout the dissolution study.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
-
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Evaporate the solvents using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a standard suspension.
-
Materials:
-
This compound formulations (e.g., solid dispersion, standard suspension)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
Divide the rats into two groups (n=6 per group).
-
Administer the this compound formulations (e.g., 10 mg/kg) to each group via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Epertinib in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability.
-
Visualizations
Caption: Strategies to enhance Epertinib HCl bioavailability.
Caption: Epertinib HCl mechanism of action on the EGFR/HER2/HER4 pathway.
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Epertinib Hydrochloride-Induced Toxicities in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing toxicities associated with Epertinib hydrochloride in animal models. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experiments.
Disclaimer: this compound is an investigational compound. The following protocols and recommendations are based on established mitigation strategies for other tyrosine kinase inhibitors (TKIs) targeting the EGFR and HER2 pathways. Researchers should consider these as starting points and optimize them for their specific animal models and experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (S-22611 hydrochloride) is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] Its primary mechanism of action involves blocking the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2]
Q2: What are the most common toxicities observed with this compound and other EGFR/HER2 inhibitors in animal models?
A2: Based on clinical and preclinical data for EGFR/HER2 inhibitors, the most frequently observed toxicities include gastrointestinal issues, dermatological reactions, and cardiovascular complications.[3][4][5] In a phase Ib study of epertinib, the most common adverse event was diarrhea.[6] Other common toxicities associated with this class of drugs are skin rash (papulopustular eruptions), and less frequently, cardiotoxicity, which can manifest as a decline in left ventricular ejection fraction (LVEF).[3][5][7]
Q3: What are the general principles for managing TKI-induced toxicities in animal models?
A3: The primary approach to managing toxicities from TKIs involves intensive supportive care, dose modification (interruption or reduction), and in some cases, prophylactic treatment.[8] It is crucial to closely monitor the animals for early signs of toxicity to enable prompt intervention.
Troubleshooting Guides
Issue 1: Management of Epertinib-Induced Diarrhea
Q: My animals are experiencing severe diarrhea after this compound administration. How can I manage this?
A: Diarrhea is a well-documented "class effect" of EGFR inhibitors.[9] Proactive and reactive management strategies are crucial for maintaining animal welfare and the integrity of the study.
Experimental Protocol: Loperamide (B1203769) Administration for TKI-Induced Diarrhea in Rodents
This protocol is adapted from methodologies used for other TKIs.[2][6]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or BALB/c mice (20-25 g).
-
Materials:
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Cages with absorbent paper or metabolic cages
-
-
Procedure:
-
Prophylactic Treatment: Administer loperamide orally (p.o.) via gavage 30 minutes to 1 hour before this compound administration.
-
Reactive Treatment: Administer loperamide at the first sign of loose stools.
-
Observation: House animals individually and monitor for the onset, frequency, and consistency of diarrhea for at least 4 hours post-Epertinib administration. The number and weight of fecal droppings can be recorded.
-
Data Analysis: Calculate the percentage inhibition of defecation compared to a vehicle control group.
-
Quantitative Data: Suggested Loperamide Dosing
| Animal Model | Route of Administration | Suggested Starting Dose | Reference |
| Rat | Oral (p.o.) | 0.15 mg/kg (ED50 for castor oil-induced diarrhea) | [10] |
| Mouse | Oral (p.o.) | 5 mg/kg | [10] |
| Mouse | Subcutaneous (s.c.) | 0.59 mg/kg (ED50 for inhibiting motility) | [10] |
Troubleshooting:
-
Persistent Diarrhea: If diarrhea continues, consider increasing the dose or frequency of loperamide. Ensure adequate hydration with subcutaneous or intravenous fluids to prevent dehydration and electrolyte imbalance.
-
Constipation: If constipation occurs, reduce the dose or frequency of loperamide. A dose-response study may be necessary to find the optimal therapeutic window.
Workflow for Managing Epertinib-Induced Diarrhea
Caption: Workflow for the management of Epertinib-induced diarrhea in animal models.
Issue 2: Management of Epertinib-Induced Skin Toxicities
Q: My animals are developing a skin rash after treatment with this compound. What can I do to mitigate this?
A: Skin rash, often described as a papulopustular or acneiform eruption, is a common side effect of EGFR inhibitors due to the crucial role of EGFR in the skin's normal physiology.[11]
Experimental Protocol: Topical Vitamin K3 for Prophylaxis of EGFR Inhibitor-Induced Skin Rash in Mice
This protocol is based on preclinical data for other EGFR inhibitors.[8][12]
-
Animals: Nude mice.
-
Materials:
-
Vitamin K3 (Menadione)
-
Ethanol (as a vehicle)
-
Topical applicator
-
-
Procedure:
-
Preparation: Prepare a 15 mM solution of Vitamin K3 in ethanol.
-
Application: Apply the Vitamin K3 solution topically to a defined area of the skin twice daily (BID) for 5-10 days, starting concurrently with or prior to this compound administration. A control area should be treated with the vehicle only.
-
Evaluation: At the end of the treatment period, skin tissue can be collected for histological analysis and to assess the phosphorylation status of EGFR via Western blot.
-
-
Expected Outcome: Topical Vitamin K3 has been shown to rescue erlotinib-induced inhibition of EGFR phosphorylation in mouse skin, suggesting it may prevent or reduce the severity of the rash.[8][12]
Quantitative Data: Prophylactic Treatments for EGFR Inhibitor-Induced Rash
| Treatment | Animal Model | Dosage/Concentration | Key Findings | Reference |
| Topical Vitamin K3 | Nude Mice | 15 mM in ethanol, applied BID | Restored p-EGFR expression in the skin of erlotinib-treated mice. | [8][12] |
| Oral Minocycline | Human | 100 mg/day | Prophylactic use reduced the incidence of grade 3 skin toxicity. | [13] |
| Oral Doxycycline | Human | 100-200 mg/day | Prophylactic use significantly reduced the severity of skin reactions. | [14] |
Troubleshooting:
-
Skin Irritation: If the vehicle or Vitamin K3 causes local irritation, consider using a different, well-tolerated cream base for formulation.
-
Lack of Efficacy: The efficacy may be dose- and formulation-dependent. It may be necessary to optimize the concentration and delivery vehicle.
Signaling Pathway: EGFR Inhibition and Vitamin K3 Rescue in Skin
Caption: Proposed mechanism of Vitamin K3 in rescuing Epertinib-induced EGFR inhibition in the skin.
Issue 3: Monitoring and Mitigating Potential Cardiotoxicity
Q: I am concerned about the potential for cardiotoxicity with long-term this compound administration. How can I monitor for and potentially prevent this?
A: Cardiotoxicity is a known, though less common, risk associated with HER2 inhibitors.[5] Monitoring cardiac function and considering prophylactic treatment with cardioprotective agents may be warranted in long-term studies.
Experimental Protocol: Prophylactic Carvedilol (B1668590) for HER2 Inhibitor-Induced Cardiotoxicity in Rodents
This protocol is extrapolated from studies on other HER2 inhibitors like trastuzumab.[7]
-
Animals: Mice or rats.
-
Materials:
-
Carvedilol (a beta-blocker)
-
Vehicle for carvedilol
-
Echocardiography equipment suitable for small animals
-
-
Procedure:
-
Baseline Assessment: Perform baseline echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and other cardiac function parameters.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Carvedilol alone
-
This compound + Carvedilol
-
-
Drug Administration: Administer carvedilol (e.g., via oral gavage) starting 7 days before the first dose of this compound and continue throughout the study.
-
Monitoring: Perform serial echocardiography (e.g., every 3-4 weeks) to monitor for changes in LVEF.
-
Terminal Analysis: At the end of the study, heart tissue can be collected for histological analysis and biomarker assessment (e.g., troponins).
-
Quantitative Data: Cardioprotective Agent Dosing
| Agent | Animal Model | Route of Administration | Suggested Dose | Reference |
| Carvedilol | Human (extrapolate for animal models) | Oral | Start at 3.125 mg twice daily, titrate up to 12.5 mg twice daily. | [9][15] |
| Captopril | Mouse | Oral | 20 mg/kg | [16] |
| Bisoprolol | Mouse | Oral | 5 mg/kg | [16] |
Troubleshooting:
-
Hypotension/Bradycardia: Beta-blockers can lower blood pressure and heart rate. Monitor these parameters, especially during dose escalation, and adjust the dose if significant changes are observed.
-
Confounding Effects: Be aware that the cardioprotective agent itself could have pharmacological effects that might influence the primary study endpoints. Include appropriate control groups to account for this.
Logical Relationship for Cardiotoxicity Mitigation Strategy
Caption: A logical diagram illustrating the strategy for monitoring and mitigating potential Epertinib-induced cardiotoxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preventing or treating anti-EGFR related skin rash with antibiotics? - Petrelli - Annals of Translational Medicine [atm.amegroups.org]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiotoxicity and the Evolving Landscape of HER2-Targeted Breast Cancer Treatment - American College of Cardiology [acc.org]
- 8. US8283382B2 - Vitamin K for prevention and treatment of skin rash secondary to anti-EGFR therapy - Google Patents [patents.google.com]
- 9. Evaluation of the Preventive Effects of Carvedilol on Trastuzumab-Induced Cardiotoxicity in Early-Stage and Locally Advanced HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 14. Recommendations for the Prophylactic Management of Skin Reactions Induced by Epidermal Growth Factor Receptor Inhibitors in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trastuzumab cardiotoxicity and drug cardioprotection in healthy and cardiac dysfunction mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with inconsistent results in Epertinib hydrochloride experiments
Welcome to the technical support center for Epertinib hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in-vitro experiments with this potent EGFR, HER2, and HER4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
A1: Variability in IC50 values is a common issue that can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent and low passage number. Genetic drift in cancer cell lines can alter their sensitivity to inhibitors.
-
Reagent Preparation and Storage: this compound, like many small molecules, can be sensitive to storage conditions and solvent preparation. Ensure the compound is fully dissolved, and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Cell Seeding Density: The initial number of cells seeded can influence the final assay readout. Optimize and maintain a consistent cell density for all experiments.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.[1]
-
Assay-Specific Variability: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Ensure you are using a consistent assay protocol.
Q2: We are seeing unexpected cellular effects that don't seem to be related to EGFR/HER2 inhibition. Could these be off-target effects?
A2: While Epertinib is a selective inhibitor, off-target effects are possible, especially at higher concentrations. Here’s how to investigate:
-
Perform a Kinase Profile: If you have access to kinase profiling services, this can provide a broad overview of other kinases that might be inhibited by Epertinib at the concentrations you are using.
-
Use Structurally Different Inhibitors: Compare the cellular effects of Epertinib with other EGFR/HER2 inhibitors that have a different chemical structure. If the effect is unique to Epertinib, it is more likely to be an off-target effect.[2]
-
Rescue Experiment: In a cell line dependent on EGFR or HER2 signaling, overexpressing a drug-resistant mutant of the target kinase should rescue the cells from the on-target effects of Epertinib. If the phenotype persists, it suggests an off-target mechanism.[2]
-
Consider ABC Transporter Interaction: Recent studies have shown that Epertinib can interact with ABC transporters like ABCB1 and ABCG2, which could lead to unexpected effects in multidrug-resistant cell lines.[3]
Q3: Our cells are developing resistance to this compound over time. What are the potential mechanisms?
A3: Acquired resistance to tyrosine kinase inhibitors is a significant challenge. Potential mechanisms include:
-
Secondary Mutations in Target Kinases: Mutations in the EGFR or HER2 kinase domains can prevent Epertinib from binding effectively.
-
Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibition of EGFR/HER2. For example, upregulation of other receptor tyrosine kinases (RTKs) can provide compensatory survival signals.[4]
-
Upregulation of Drug Efflux Pumps: Increased expression of ABC transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Phenotypic Changes: The emergence of a subpopulation of cells with different characteristics, such as cancer stem cells, can contribute to resistance.[4]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the microplate; Pipetting errors. | Use a multichannel pipette for cell seeding and reagent addition; Avoid using the outer wells of the plate; Ensure proper mixing of reagents. |
| Low signal or poor dynamic range | Suboptimal cell number; Incorrect incubation time; Reagent instability. | Optimize cell seeding density; Perform a time-course experiment (e.g., 24, 48, 72 hours)[5]; Prepare fresh reagents for each experiment. |
| IC50 value is significantly higher than expected | Compound precipitation; Cell line is not dependent on EGFR/HER2 signaling; Acquired resistance. | Visually inspect the drug dilutions for any precipitate; Confirm the expression and activation of EGFR/HER2 in your cell line via Western Blot[1]; Test a panel of sensitive and resistant cell lines. |
| Inconsistent results between different assays (e.g., MTT vs. ATP-based) | Different assays measure different aspects of cell health (metabolic activity vs. ATP levels). | Be consistent with the chosen assay method; Understand the principle of your chosen assay and its limitations.[6] |
Guide 2: Issues with Western Blotting for Phospho-Protein Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak signal for phosphorylated EGFR/HER2 | Ineffective inhibition by Epertinib; Low protein concentration; Poor antibody quality. | Confirm the activity of your Epertinib stock; Ensure sufficient protein is loaded (20-40 µg per lane is a good starting point)[7]; Use a validated phospho-specific antibody and optimize antibody concentration. |
| Phospho-protein signal does not decrease with increasing Epertinib concentration | Cells are resistant to Epertinib; The specific phosphorylation site is not inhibited; Technical issues with the Western Blot. | Sequence the kinase domain of EGFR/HER2 in your cells to check for resistance mutations[1]; Ensure you are using an antibody for the correct phosphorylation site; Include positive and negative controls for the antibody. |
| High background on the membrane | Insufficient blocking; Antibody concentration is too high; Inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C[8]; Titrate your primary and secondary antibodies to find the optimal concentration; Increase the number and duration of wash steps.[9] |
| Inconsistent loading between lanes | Inaccurate protein quantification; Pipetting errors during loading. | Use a reliable protein quantification method (e.g., BCA assay); Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading.[1] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various kinases and cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| EGFR | 1.48 | NCI-N87 (p-EGFR) | 4.5 | [10][11] |
| HER2 | 7.15 | NCI-N87 (p-HER2) | 1.6 | [10][11] |
| HER4 | 2.49 | MDA-MB-361 | 26.5 | [10][11] |
| BT-474 | 9.9 ± 0.8 | [11] | ||
| SK-BR-3 | 14.0 ± 3.6 | [11] | ||
| MDA-MB-453 | 48.6 ± 3.1 | [11] | ||
| Calu-3 | 241.5 ± 29.2 | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired duration (e.g., 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-HER2, or their total protein counterparts) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in Epertinib experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Epertinib Hydrochloride: An In Vitro Comparative Analysis Against Other EGFR/HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Epertinib hydrochloride (S-222611), a reversible tyrosine kinase inhibitor, with other prominent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The information presented herein is collated from preclinical studies to assist researchers in evaluating its relative potency and cellular activity.
Executive Summary
This compound is a potent, orally active, and selective reversible inhibitor of EGFR, HER2, and HER4.[1] In preclinical studies, Epertinib has demonstrated significant antitumor activity. A key study directly comparing Epertinib to other EGFR/HER2 inhibitors revealed its potent inhibitory effects on both kinase activity and cancer cell proliferation.[2] Epertinib showed substantially better antitumor activity than lapatinib (B449) at clinically relevant doses.[2] When compared to the irreversible inhibitors neratinib (B1684480) and afatinib, Epertinib demonstrated equivalent or slightly weaker antitumor activity but with a safer profile.[2]
In Vitro Performance Comparison
The following tables summarize the in vitro inhibitory activities of this compound and other selected EGFR/HER2 inhibitors. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR | HER2 | HER4 | Study |
| This compound | 1.48 | 7.15 | 2.49 | [1] |
| Lapatinib | 10.8 | 9.2 | >1000 | Tanaka H, et al. (2014)[2] |
| Neratinib | - | - | - | Not directly compared in the same kinase assay |
| Afatinib | - | - | - | Not directly compared in the same kinase assay |
| Gefitinib | - | - | - | Not directly compared in the same kinase assay |
Data for Lapatinib is from the comparative study by Tanaka H, et al. (2014) for consistent comparison with Epertinib where available.
Table 2: Inhibition of Intracellular EGFR and HER2 Phosphorylation in NCI-N87 Cells (IC50, nM)
| Inhibitor | pEGFR | pHER2 | Study |
| Epertinib | 4.5 | 1.6 | [1] |
| Lapatinib | 120 | 25 | Tanaka H, et al. (2014)[2] |
Table 3: Growth Inhibitory Activity in Cancer Cell Lines (GI50, nM)
| Cell Line | Receptor Status | Epertinib | Lapatinib | Study |
| NCI-N87 | HER2 amplified | 8.3 | 29 | Tanaka H, et al. (2014)[2] |
| BT-474 | HER2 amplified | 9.9 | 16 | Tanaka H, et al. (2014)[2] |
| SK-BR-3 | HER2 amplified | 14 | 53 | Tanaka H, et al. (2014)[2] |
| MDA-MB-453 | HER2 amplified | 49 | 1400 | Tanaka H, et al. (2014)[2] |
| A431 | EGFR overexpressing | 130 | 2300 | Tanaka H, et al. (2014)[2] |
| Calu-3 | HER2 amplified | 240 | >10000 | Tanaka H, et al. (2014)[2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the EGFR/HER2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: EGFR/HER2 signaling pathway and the point of inhibition by Epertinib.
Caption: General experimental workflow for in vitro evaluation of EGFR/HER2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of Epertinib and other inhibitors against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase domains.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Test compounds (this compound, other inhibitors) dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Epertinib and other inhibitors on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3, MDA-MB-453, A431, Calu-3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted compounds or a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of EGFR and HER2.
Objective: To assess the inhibitory effect of Epertinib and other compounds on the phosphorylation of EGFR and HER2 in cancer cells.
Materials:
-
Cancer cell lines (e.g., NCI-N87).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-pEGFR, anti-pHER2, anti-total EGFR, anti-total HER2, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
The in vitro data presented in this guide highlight the potent and selective inhibitory activity of this compound against EGFR and HER2. The direct comparative data from preclinical studies suggest a favorable profile for Epertinib, particularly in its superior potency over lapatinib in various cancer cell lines. While it shows a safer profile than irreversible inhibitors like neratinib and afatinib, its antitumor activity is comparable. These findings underscore the potential of Epertinib as a valuable therapeutic agent for cancers driven by EGFR and/or HER2 signaling and provide a strong rationale for its continued investigation. Researchers are encouraged to consider these comparative data and detailed protocols in their future studies.
References
Efficacy of Epertinib Hydrochloride in the Inhibition of HER2 Phosphorylation: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the validation of Epertinib hydrochloride's effect on HER2 phosphorylation, benchmarked against other established inhibitors. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
This compound, a potent and selective tyrosine kinase inhibitor of EGFR, HER2, and HER4, has demonstrated significant antitumor activity.[1][2] A key mechanism of its action is the inhibition of HER2 phosphorylation, a critical step in the signaling cascade that drives the growth of HER2-positive cancers.[3][4] This guide provides a comparative analysis of this compound's effect on HER2 phosphorylation relative to other widely used HER2 inhibitors: Lapatinib, Trastuzumab, and Pertuzumab.
Comparative Efficacy in HER2 Phosphorylation Inhibition
This compound effectively inhibits the phosphorylation of HER2 in cancer cell lines.[3][4] Its inhibitory action is comparable to that of Lapatinib, another potent dual tyrosine kinase inhibitor of EGFR and HER2.[5][6] In contrast, the monoclonal antibodies Trastuzumab and Pertuzumab exhibit more complex mechanisms. While they are established anti-HER2 therapies, some studies indicate that they can, under certain conditions, induce HER2 phosphorylation at specific sites.[7][8][9]
| Inhibitor | Type | Mechanism of Action on HER2 Phosphorylation | IC50 for HER2 Kinase Activity | Cell Line Examples |
| This compound | Tyrosine Kinase Inhibitor | Reversible and selective inhibitor of HER2 tyrosine kinase, blocking autophosphorylation.[1][4] | 7.15 nM[1] | NCI-N87, MDA-MB-361[3][4] |
| Lapatinib | Tyrosine Kinase Inhibitor | Reversible dual tyrosine kinase inhibitor of EGFR and HER2, inhibiting HER2 autophosphorylation.[5][10][11] | 13 nM[10] | SKBR3, MCF7-HER2, ESCC cell lines[5][6][10] |
| Trastuzumab | Monoclonal Antibody | Binds to the extracellular domain of HER2. Its effect on phosphorylation is complex; some studies report induction of phosphorylation at certain sites.[8][12][13] | Not Applicable | SKBR3, BT-474, MDA-MB-453[8][14] |
| Pertuzumab | Monoclonal Antibody | Binds to a different epitope on the HER2 extracellular domain than Trastuzumab, inhibiting heterodimerization. Can induce phosphorylation at specific tyrosine residues.[7][9][15] | Not Applicable | CHO-K6, SK-BR-3[7][16] |
Experimental Protocols
Cell Culture and Treatment
HER2-overexpressing cancer cell lines (e.g., SKBR3, NCI-N87, MDA-MB-361) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of this compound, Lapatinib, Trastuzumab, or Pertuzumab for specified durations (e.g., 2, 24, 72 hours). Control cells are treated with vehicle (e.g., DMSO).
Western Blot Analysis for HER2 Phosphorylation
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against phosphorylated HER2 (p-HER2) at specific tyrosine residues (e.g., Y877, Y1127, Y1139, Y1196, Y1248) and total HER2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Densitometry analysis is performed to quantify the relative levels of p-HER2 normalized to total HER2.
In Vitro Kinase Assay
The direct inhibitory effect of the compounds on HER2 kinase activity can be assessed using an in vitro kinase assay. Recombinant HER2 kinase is incubated with a substrate peptide, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow for evaluating the efficacy of HER2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lapatinib inhibits receptor phosphorylation and cell growth and enhances antibody-dependent cellular cytotoxicity of EGFR- and HER2-overexpressing esophageal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lapatinib, a HER2 tyrosine kinase inhibitor, induces stabilization and accumulation of HER2 and potentiates trastuzumab-dependent cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Pertuzumab and Its Combination with Trastuzumab on HER2 Homodimerization and Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Trastuzumab effects depend on HER2 phosphorylation in HER2-negative breast cancer cell lines | Semantic Scholar [semanticscholar.org]
- 13. HER2 phosphorylation is maintained by a PKB negative feedback loop in response to anti-HER2 herceptin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trastuzumab effects depend on HER2 phosphorylation in HER2-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HER2 Dimerization Inhibitor Pertuzumab – Mode of Action and Clinical Data in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Head-to-Head Comparison: Epertinib Hydrochloride vs. Neratinib in HER2-Positive Cancers
For researchers and drug development professionals navigating the landscape of targeted therapies for HER2-positive cancers, a detailed understanding of the available tyrosine kinase inhibitors (TKIs) is crucial. This guide provides a head-to-head comparison of Epertinib hydrochloride and neratinib (B1684480), focusing on their mechanisms of action, preclinical and clinical data, and safety profiles.
At a Glance: Key Differentiators
| Feature | This compound | Neratinib |
| Target Profile | EGFR, HER2, HER4[1][2][3][4][5][6] | EGFR (HER1), HER2, HER4[7][8][9][10][11][12] |
| Binding Mechanism | Reversible[1][2][3][4][13] | Irreversible[7][8][9][10][11][12][14][15] |
| Development Status | Clinical Trials[6][16][17][18] | FDA Approved for HER2+ Breast Cancer[8][14][19][20][21] |
| Chemical Formula | C30H28Cl2FN5O3[1][5] | C30H29ClN6O3[8][22][23] |
| Molecular Weight | 596.48 g/mol [1][5] | 557.05 g/mol [8][22][24] |
Mechanism of Action and Signaling Pathway
Both this compound and neratinib are potent inhibitors of the ErbB family of receptor tyrosine kinases, which play a critical role in cell growth and proliferation. Their primary targets are the Epidermal Growth Factor Receptor (EGFR or HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2][3][4][5][6][7][8][9][10][11][12] By inhibiting these receptors, both drugs aim to block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby impeding tumor cell growth and survival.[8][11]
A key distinction lies in their binding mechanism. This compound is a reversible inhibitor, meaning it binds to and dissociates from the kinase domain of its target receptors.[1][2][3][4][13] In contrast, neratinib is an irreversible inhibitor, forming a covalent bond with the kinase domain, leading to sustained inhibition of receptor signaling.[7][8][9][10][11][12][14][15]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Scientist.com [app.scientist.com]
- 6. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nerlynxhcp.com [nerlynxhcp.com]
- 12. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. targetedonc.com [targetedonc.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. researchgate.net [researchgate.net]
- 23. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. GSRS [precision.fda.gov]
Epertinib Hydrochloride: A Comparative Analysis of its Cross-Resistance Profile in TKI-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in cancer therapy. Epertinib hydrochloride (S-222611), a potent, orally active, and reversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has shown promise in preclinical studies. This guide provides a comparative analysis of the cross-resistance profile of Epertinib in TKI-resistant models, supported by available experimental data, to inform further research and drug development efforts.
Epertinib's Activity in TKI-Sensitive and Resistant Settings
Epertinib has demonstrated significant antitumor activity in various preclinical models, including those with bone and brain metastases.[1] A key area of investigation is its efficacy in tumors that have developed resistance to other TKIs.
Overcoming Multidrug Resistance
Recent research has highlighted Epertinib's ability to counteract multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2.[2] In preclinical models, Epertinib was shown to resensitize cancer cells overexpressing these transporters to conventional chemotherapeutic agents.[2] This suggests a potential role for Epertinib in combination therapies for tumors with this specific resistance mechanism.
Performance in HER2-Positive Resistant Cancers
Clinical data from a phase Ib study indicated that Epertinib has promising antitumor activity in heavily pretreated patients with HER2-positive breast and upper gastrointestinal cancers, including those with brain metastases.[3] This suggests that Epertinib may be effective in patient populations that have developed resistance to prior therapies.
Comparative Preclinical Efficacy of Epertinib
A pivotal preclinical study by Tanaka et al. (2014) provides a direct comparison of Epertinib with other EGFR/HER2 TKIs.
Table 1: In Vitro Growth Inhibitory Activity (IC50, nM) of Epertinib and Lapatinib (B449) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Expression | HER2 Expression | Epertinib (S-222611) IC50 (nM) | Lapatinib IC50 (nM) |
| NCI-N87 | Gastric | ++ | +++ | 8.3 ± 2.6 | 35.2 ± 6.0 |
| BT-474 | Breast | + | +++ | 9.9 ± 0.8 | 39.5 ± 2.4 |
| SK-BR-3 | Breast | + | +++ | 14.0 ± 3.6 | 56.9 ± 5.4 |
| MDA-MB-453 | Breast | - | ++ | 48.6 ± 3.1 | 169.6 ± 3.0 |
| MDA-MB-175VII | Breast | + | ++ | 21.6 ± 4.3 | 70.2 ± 10.2 |
| Calu-3 | Lung | ++ | +++ | 241.5 ± 29.2 | 509.8 ± 85.8 |
Data sourced from Tanaka et al., Cancer Sci, 2014.[1] Expression levels are indicated as scores (−: below 1, +: 1–10, ++: 10–100, +++: above 100, pg EGFR or HER2/μg total cellular protein).[1]
Table 2: In Vivo Antitumor Activity (ED50, mg/kg) of Epertinib and Lapatinib in a NCI-N87 Xenograft Model
| Compound | ED50 (mg/kg) |
| Epertinib (S-222611) | 10.2 |
| Lapatinib | 57.7 |
Data sourced from Tanaka et al., Cancer Sci, 2014.[1]
The study also noted that Epertinib showed equivalent or slightly weaker antitumor activity compared to the irreversible EGFR/HER2 inhibitors neratinib (B1684480) and afatinib (B358), but with a safer profile.[1][4]
Gaps in the Cross-Resistance Profile of Epertinib
Despite the promising preclinical and early clinical data, there is a notable lack of direct experimental evidence evaluating Epertinib's efficacy in well-characterized TKI-resistant models. Specifically, published studies to date have not reported the activity of Epertinib in cancer models with:
-
Acquired EGFR mutations: such as the T790M "gatekeeper" mutation, which is a common mechanism of resistance to first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib.
-
Acquired resistance to other dual EGFR/HER2 inhibitors: including cell lines made resistant to lapatinib, neratinib, or afatinib through continuous drug exposure.
-
Bypass track activation: for instance, MET amplification, which can confer resistance to EGFR and HER2 targeted therapies.
This absence of data makes it challenging to definitively position Epertinib relative to other TKIs in the context of acquired resistance driven by specific molecular alterations.
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies cited.
In Vitro Kinase Inhibition Assay
The inhibitory activities of Epertinib against EGFR and HER2 kinases were evaluated using an enzyme-linked immunosorbent assay (ELISA). The assay measures the phosphorylation of a synthetic substrate by the respective recombinant human kinases in the presence of varying concentrations of the inhibitor.
Cell Growth Inhibition Assay
The antiproliferative activity of Epertinib was assessed using a standard MTT or similar cell viability assay. Cancer cell lines were seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability was then determined by measuring the absorbance of the converted dye, and IC50 values were calculated.
In Vivo Xenograft Studies
The in vivo antitumor efficacy of Epertinib was evaluated in immunodeficient mice bearing subcutaneous xenografts of human cancer cells (e.g., NCI-N87). Once tumors reached a palpable size, mice were randomized to receive vehicle control or oral doses of Epertinib or comparator drugs daily. Tumor volume and body weight were measured regularly to assess efficacy and toxicity. The ED50, the dose required to achieve 50% tumor growth inhibition, was then calculated.
Signaling Pathways and Experimental Workflow
EGFR and HER2 Signaling Pathway
Caption: Simplified EGFR and HER2 signaling pathways and the inhibitory action of Epertinib.
Experimental Workflow for Preclinical TKI Evaluation
Caption: General workflow for the preclinical evaluation of a tyrosine kinase inhibitor.
Conclusion and Future Directions
This compound is a potent dual inhibitor of EGFR and HER2 with demonstrated preclinical efficacy superior to lapatinib and a favorable safety profile compared to irreversible inhibitors. Its ability to counteract MDR mediated by ABC transporters is a promising finding. However, a comprehensive understanding of its cross-resistance profile is hampered by the lack of direct experimental data in TKI-resistant models harboring specific genetic alterations like the EGFR T790M mutation or in models with acquired resistance to other dual EGFR/HER2 inhibitors.
Future preclinical studies should focus on evaluating the efficacy of Epertinib in these well-defined TKI-resistant settings. Such data will be crucial for elucidating its potential clinical utility in patients who have progressed on other targeted therapies and for guiding the design of rational combination strategies to overcome TKI resistance.
References
- 1. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Epertinib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epertinib hydrochloride's anti-metastatic potential against other prominent HER2-targeted therapies. It includes a summary of its mechanism of action, supporting experimental data from preclinical studies, and detailed protocols for key assays to facilitate further research and validation.
Introduction to this compound
This compound (S-222611) is an orally active, reversible tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. Aberrant signaling through the EGFR and HER2 pathways is a well-established driver of tumor growth, proliferation, and metastasis in various cancers, particularly HER2-positive breast cancer.[1][2] Epertinib's dual inhibition of these key receptors suggests a strong potential to counteract the metastatic cascade.
Mechanism of Action in Metastasis
Metastasis is a complex, multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites. The EGFR and HER2 signaling pathways play crucial roles in promoting these metastatic behaviors.
Upon activation, these receptors trigger downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate a host of cellular processes that are hijacked by cancer cells to facilitate metastasis, including:
-
Cell Proliferation and Survival: Continuous signaling promotes uncontrolled cell growth and evasion of apoptosis.[1]
-
Cell Motility and Invasion: Activation of these pathways leads to cytoskeletal rearrangements and the expression of proteases that degrade the extracellular matrix, enabling cancer cells to invade surrounding tissues and blood vessels.[3]
-
Epithelial-Mesenchymal Transition (EMT): A process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming more mesenchymal-like. This transition is a critical step in metastasis and is influenced by EGFR and HER2 signaling.[4][5]
This compound, by inhibiting the kinase activity of EGFR and HER2, effectively blocks these downstream signaling events, thereby impeding the cellular machinery required for metastasis.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by Epertinib and the experimental workflows for assessing its anti-metastatic potential.
EGFR and HER2 Signaling Pathways in Metastasis.
Comparative Preclinical Data
The anti-metastatic potential of this compound has been evaluated in several preclinical models, often in direct comparison with other HER2-targeted TKIs.
In Vitro Anti-Proliferative Activity
While direct comparative data on cell migration and invasion is limited, the anti-proliferative activity of Epertinib has been compared with other HER2 TKIs in HER2-amplified breast cancer cell lines. Neratinib consistently demonstrates the most potent anti-proliferative effect, followed by tucatinib (B611992) and then lapatinib (B449).[6]
| Drug | Cell Line | IC50 (nM) | Citation |
| Epertinib | MDA-MB-361 | 26.5 | [7] |
| Lapatinib | SKBR3 | 51.0 ± 23.0 | [6] |
| Neratinib | SKBR3 | 3.4 ± 1.1 | [6] |
| Tucatinib | SKBR3 | 37.5 ± 18.4 | [6] |
In Vivo Anti-Metastatic Activity
Preclinical studies using in vivo models have provided compelling evidence for Epertinib's efficacy in inhibiting metastasis, particularly to the brain.
Brain Metastasis Models:
In a study utilizing a brain metastasis model with HER2-positive breast cancer cells (MDA-MB-361-luc-BR3), orally administered Epertinib significantly inhibited the growth of brain tumors.[8] A key finding from a comparative study was that the concentration of Epertinib in brain metastases was over 10 times higher than that of lapatinib, demonstrating superior penetration of the blood-brain barrier.[8]
| Treatment | Dose | Outcome | Citation |
| Epertinib | 50 mg/kg | Significantly reduced brain tumor volume. | [8] |
| Lapatinib | 100 mg/kg | Less effective at reducing brain tumor volume compared to Epertinib. | [8] |
Experimental Protocols
To facilitate further research and validation of Epertinib's anti-metastatic potential, detailed protocols for key in vitro assays are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration.
Wound Healing Assay Workflow.
Protocol:
-
Cell Seeding: Seed HER2-positive cancer cells (e.g., SKBR3, BT-474) in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control wells is nearly closed.
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Transwell Invasion Assay Workflow.
Protocol:
-
Insert Coating: Thaw Matrigel® Basement Membrane Matrix on ice. Dilute the Matrigel with cold, serum-free cell culture medium and coat the upper surface of an 8 µm pore size Transwell insert. Incubate for at least 1 hour at 37°C to allow for gel formation.
-
Cell Preparation: Culture HER2-positive cancer cells and serum-starve them for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Matrigel-coated insert. Add this compound or a vehicle control to the upper chamber.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde. Stain the cells with a solution such as crystal violet.
-
Quantification: After washing and drying, count the number of stained, invaded cells in several random fields of view under a microscope.
Conclusion and Future Directions
The available preclinical data strongly supports the anti-metastatic potential of this compound, particularly in the challenging context of brain metastases. Its superior blood-brain barrier penetration compared to lapatinib is a significant advantage. While direct in vitro comparative studies on cell migration and invasion are not extensively available, its potent inhibition of EGFR and HER2 signaling provides a solid mechanistic basis for its anti-metastatic effects.
Future research should focus on direct, quantitative in vitro comparisons of Epertinib with other HER2-targeted TKIs in migration and invasion assays to provide a more complete picture of its relative efficacy. Furthermore, exploring the effects of Epertinib on the expression of key EMT markers would provide deeper insights into its mechanism of action. Continued investigation in relevant in vivo models will be crucial to further validate its promise as a potent anti-metastatic agent for HER2-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. snapcyte.com [snapcyte.com]
- 3. frontiersin.org [frontiersin.org]
- 4. EMT markers | Abcam [abcam.com]
- 5. Epithelial-to-Mesenchymal Transition Markers [atlasantibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Epertinib Hydrochloride: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor with selective activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of Epertinib across various cancer cell lines, offering valuable insights into its therapeutic potential. The data presented herein is supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Potency and Selectivity of Epertinib Hydrochloride
Epertinib demonstrates significant inhibitory activity against key kinases in the ErbB family. The IC50 values for the inhibition of these kinases are as follows:
| Target Kinase | IC50 (nM) |
| EGFR | 1.48 |
| HER2 | 7.15 |
| HER4 | 2.49 |
Source: MedChemExpress[1]
Comparative IC50 Values in Cancer Cell Lines
The anti-proliferative activity of Epertinib has been evaluated in a range of cancer cell lines, demonstrating selective efficacy, particularly in those expressing EGFR and/or HER2. The IC50 values, representing the concentration of Epertinib required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | 8.3 ± 2.6 |
| BT-474 | Breast Ductal Carcinoma | 9.9 ± 0.8 |
| SK-BR-3 | Breast Adenocarcinoma | 14.0 ± 3.6 |
| MDA-MB-175VII | Breast Carcinoma | 21.6 ± 4.3 |
| MDA-MB-361 | Breast Carcinoma | 26.5 |
| MDA-MB-453 | Breast Carcinoma | 48.6 ± 3.1 |
| HT115 | Colon Adenocarcinoma | 53.3 ± 8.6 |
| Calu-3 | Lung Adenocarcinoma | 241.5 ± 29.2 |
| fR2 | Not specified in source | 5366.7 ± 65.2 |
| MRC-5 | Normal Lung Fibroblast | 4964.6 ± 340.3 |
Source: MedChemExpress[1]
Epertinib also inhibits the phosphorylation of EGFR and HER2 in NCI-N87 cells with IC50 values of 4.5 nM and 1.6 nM, respectively.[1]
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a compound. While specific protocols for Epertinib were not detailed in the provided search results, a general and widely accepted methodology for determining IC50 values in adherent cell lines using a cell viability assay, such as the MTT assay, is outlined below.
General Protocol for IC50 Determination via MTT Assay:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, typically spanning a wide concentration range, to generate a dose-response curve. Control wells with untreated cells are also included.
-
Incubation: The treated plates are incubated for a specified period, often 72 hours, to allow the compound to exert its anti-proliferative effects.[1]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: EGFR/HER2 Signaling Pathway and Mechanism of Epertinib Inhibition.
Caption: General Experimental Workflow for IC50 Value Determination.
References
Safety Operating Guide
Proper Disposal of Epertinib Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Epertinib hydrochloride, a potent antineoplastic agent. This guide provides procedural, step-by-step instructions to ensure the safety of personnel and the protection of the environment.
This compound is an orally active, reversible tyrosine kinase inhibitor used in cancer research. Due to its cytotoxic nature and significant environmental hazards, proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance. This document outlines the necessary steps for the safe handling and disposal of this compound waste, ensuring the protection of researchers and the environment.
Understanding the Hazard Classification
This compound is classified as an antineoplastic agent and is considered a hazardous drug. The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. All personnel handling this compound must be trained on its hazards and the proper disposal procedures.
Segregation and Classification of this compound Waste
Proper disposal begins with the correct segregation of waste at the point of generation. This compound waste is categorized into two main types: trace and bulk chemotherapy waste. This distinction is crucial as it determines the appropriate containerization and disposal pathway.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original weight of the drug. This includes empty vials, IV bags, tubing, and personal protective equipment (PPE) such as gloves and gowns that are not visibly contaminated.[1][2][3][4] | Yellow rigid, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2][3][5][6] |
| Bulk Chemotherapy Waste | Items that are not "RCRA empty" and contain more than 3% of the original drug weight. This includes partially used vials, unused or expired this compound, grossly contaminated PPE, and materials used to clean up spills.[1][7][8] | Black rigid, puncture-resistant containers labeled as "Hazardous Waste" and specifying the chemical contents.[7][8] |
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is mandatory for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must wear appropriate PPE, including:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety glasses or a face shield
Waste Segregation at the Source
Immediately after use, segregate waste into the appropriate color-coded containers as described in the table above. Never mix trace and bulk chemotherapy waste.
Handling of Sharps
All sharps contaminated with this compound, such as needles and syringes, must be placed in a designated yellow sharps container specifically for chemotherapy waste[3].
Container Management
-
Ensure all waste containers are properly labeled with the appropriate hazard symbols and waste type.
-
Keep containers sealed when not in use.
-
Do not overfill containers.
Disposal of Empty Containers
Given the uncertainty of its RCRA listing, it is recommended to treat all empty this compound containers as if they contained a P-listed waste. This involves a "triple-rinse" procedure:
-
Rinse the empty container with a suitable solvent (e.g., water or as specified in the experimental protocol) three times.
-
The rinsate must be collected and managed as bulk chemotherapy waste in a black hazardous waste container.
-
After triple-rinsing, the container can be disposed of as trace chemotherapy waste in a yellow container.
Final Disposal Pathway
All this compound waste, whether trace or bulk, must be ultimately disposed of via incineration at a licensed hazardous waste facility[2][6]. Autoclaving is not an acceptable method of treatment for chemotherapy waste[9]. Arrangements must be made with a certified hazardous waste disposal vendor for the pickup and transport of these wastes.
Experimental Protocol: Decontamination of Work Surfaces
In the event of a spill or as part of routine cleaning, the following protocol should be followed to decontaminate surfaces that have come into contact with this compound.
Materials:
-
Chemotherapy spill kit
-
Two pairs of chemotherapy-grade gloves
-
Disposable gown
-
Safety glasses or face shield
-
Absorbent pads
-
Detergent solution
-
70% isopropyl alcohol
-
Hazardous waste bags (for contaminated materials)
Procedure:
-
Don appropriate PPE.
-
Contain the spill using absorbent pads from the spill kit.
-
Clean the area with a detergent solution, working from the outer edge of the spill towards the center.
-
Wipe the area with 70% isopropyl alcohol.
-
All materials used for cleaning, including gloves and gowns, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.
Visual Guidance: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. It is the responsibility of every individual handling this substance to be knowledgeable of and compliant with these essential safety protocols.
References
- 1. bwaste.com [bwaste.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. stericycle.com [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemotherapy Waste Disposal in California | Eco Medical [ecomedicalwaste.com]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Epertinib Hydrochloride
For Immediate Implementation: This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling Epertinib hydrochloride. Given its classification as a potent tyrosine kinase inhibitor with potential acute oral toxicity (Category 4), a multi-layered approach to personal protective equipment (PPE) and stringent handling protocols are mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Experimental Protocols: Donning and Doffing PPE
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination and exposure.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don a disposable or dedicated lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first pair.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface inward. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Engineering Controls: A certified chemical fume hood is required for all manipulations of the solid compound and concentrated solutions.
-
Decontamination: Use a suitable deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thiosulfate (B1220275) solution rinse, or as determined by your institution's safety office) to clean all surfaces and equipment after use.
-
Spill Management: In the event of a spill, evacuate the area and follow your institution's established spill response protocol for potent compounds. A spill kit containing appropriate absorbent materials, deactivating agents, and PPE should be readily available.
Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and any liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
